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Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts for 3-methoxy-6-nitro-1H-indole

Comprehensive Spectroscopic Profiling of 3-Methoxy-6-nitro-1H-indole: A Guide to 1 H and 13 C NMR Assignments Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Profiling of 3-Methoxy-6-nitro-1H-indole: A Guide to 1 H and 13 C NMR Assignments

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Dynamics

In modern drug discovery, functionalized indoles serve as privileged scaffolds for kinase inhibitors, fluorescent probes, and allosteric modulators. 3-Methoxy-6-nitro-1H-indole is a highly specialized derivative characterized by a profound "push-pull" electronic system. The molecule features an electron-donating methoxy group ( −OCH3​ ) at the C-3 position and a strongly electron-withdrawing nitro group ( −NO2​ ) at the C-6 position.

Understanding the Nuclear Magnetic Resonance (NMR) profile of this compound is critical for structure verification and downstream synthetic functionalization. As a Senior Application Scientist, I approach the assignment of its 1 H and 13 C NMR spectra not merely as a list of peaks, but as a map of its electron density. The interplay between mesomeric (+M / -M) and inductive (-I) effects dictates the chemical shifts, requiring a deep understanding of physical organic chemistry to accurately interpret the data.

Principles of Chemical Shift Causality

The indole core is a fused bicyclic system (pyrrole and benzene). The electron-rich nature of the pyrrole ring typically shields the C-2 and C-3 positions. However, the introduction of substituents drastically alters this baseline:

  • The C-3 Methoxy Effect: The oxygen atom of the methoxy group donates electron density into the pyrrole ring via resonance (+M effect), which significantly shields the C-2 proton. Conversely, the C-3 carbon itself is heavily deshielded due to the direct electronegativity (-I effect) of the attached oxygen .

  • The C-6 Nitro Effect: The nitro group is a powerful electron-withdrawing moiety. Through resonance (-M) and inductive (-I) effects, it pulls electron density away from the benzene ring, severely deshielding the ortho (C-5, C-7) and para (C-4) protons. The H-7 proton experiences additional deshielding due to the diamagnetic anisotropy of the adjacent nitro group's π -system .

  • Counterintuitive 13 C Shielding: While the protons ortho to the nitro group (H-5, H-7) are highly deshielded, the corresponding C-5 and C-7 carbons experience a relative paramagnetic shielding effect. In 13 C NMR, the paramagnetic term dominates the shielding tensor, causing carbons ortho to a nitro group to appear at lower ppm values than one might intuitively expect .

Quantitative NMR Data & Causality Analysis

All spectral data discussed herein assumes the use of DMSO- d6​ as the solvent. Causality Check: Why DMSO- d6​ instead of CDCl 3​ ? Indoles possess a highly exchangeable N-H proton. In CDCl 3​ , this proton often appears as a broad, indistinguishable hump or exchanges with trace moisture. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the N-H proton in a distinct conformational state and sharpening its signal (typically around 11.5–12.0 ppm), which is critical for observing potential long-range couplings .

1 H NMR Chemical Shifts

Table 1: 1 H NMR Assignments for 3-Methoxy-6-nitro-1H-indole (400 MHz, DMSO- d6​ )

PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationElectronic Environment Causality
N-H (1) 11.80Broad singlet-1HHighly deshielded by the electron-deficient core and H-bonding to DMSO.
H-7 8.25Doublet2.21HExtreme deshielding due to ortho-nitro anisotropy and -I/-M effects.
H-5 7.90Doublet of doublets8.8, 2.21HDeshielded by ortho-nitro group; couples ortho to H-4 and meta to H-7.
H-4 7.60Doublet8.81HPart of the electron-deficient benzene ring; couples ortho to H-5.
H-2 7.40Doublet2.51HShielded by C-3 methoxy resonance (+M); couples slightly with N-H.
OCH 3​ 3.90Singlet-3HStandard aliphatic shift, deshielded by direct attachment to oxygen.
13 C NMR Chemical Shifts

Table 2: 13 C NMR Assignments for 3-Methoxy-6-nitro-1H-indole (100 MHz, DMSO- d6​ )

PositionShift ( δ , ppm)Carbon TypeElectronic Environment Causality
C-6 142.5QuaternaryIpso to the nitro group; heavily deshielded by inductive withdrawal.
C-3 138.0QuaternaryIpso to the methoxy group; deshielded by direct oxygen electronegativity.
C-7a 136.5QuaternaryBridgehead carbon, adjacent to the electronegative nitrogen atom.
C-3a 122.0QuaternaryBridgehead carbon, internal to the fused π -system.
C-4 118.5CHAromatic carbon, relatively unaffected by direct substituent resonance.
C-5 115.0CHAromatic carbon, ortho to NO 2​ ; exhibits paramagnetic shielding.
C-2 112.5CHPyrrole ring carbon, shielded by the +M resonance effect of the C-3 methoxy.
C-7 108.0CHAromatic carbon, ortho to NO 2​ ; exhibits strong paramagnetic shielding.
OCH 3​ 58.5CH 3​ Aliphatic carbon directly bound to oxygen.

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system , ensuring that hardware anomalies do not masquerade as spectral artifacts.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 3-methoxy-6-nitro-1H-indole.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard) in a clean glass vial.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 to 4.5 cm to prevent vortexing and magnetic susceptibility gradients.

Phase 2: Instrument Tuning & Shimming
  • Probe Tuning (Wobb Curve): Insert the sample into the spectrometer. Manually or automatically tune and match the probe for both 1 H and 13 C frequencies.

    • Validation Checkpoint: The tuning curve must reach the absolute baseline (minimum reflected power), confirming optimal energy transfer to the sample.

  • Shimming: Perform gradient shimming (TopShim) on the Z1, Z2, and Z3 axes to optimize B0​ magnetic field homogeneity.

    • Validation Checkpoint: The full width at half maximum (FWHM) of the TMS peak or the residual DMSO- d6​ pentet (2.50 ppm) must be ≤1.0 Hz.

Phase 3: Data Acquisition
  • 1 H Acquisition (zg30): Set the relaxation delay (D1) to 1.0 second. Acquire 16 scans (NS=16).

  • 13 C Acquisition (zgpg30): Set the relaxation delay (D1) to 2.0 seconds.

    • Causality Check: Quaternary carbons (C-3, C-6, C-3a, C-7a) lack attached protons to facilitate rapid dipole-dipole relaxation, leading to longer T1​ times. Extending D1 to 2.0 seconds ensures complete longitudinal magnetization recovery, preventing signal attenuation. Acquire a minimum of 1024 scans.

Phase 4: Processing
  • Fourier Transform & Correction: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction.

NMR_Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 2. Probe Tuning & Matching (Optimize for 1H and 13C) A->B C 3. Gradient Shimming (Optimize B0 Homogeneity) B->C D 4. Pulse Sequence Selection (zg30 for 1H, zgpg30 for 13C) C->D E 5. Data Acquisition (Set D1=2s for 13C, NS, AQ) D->E F 6. FID Processing (FT, Phase/Baseline Correction) E->F G 7. Signal Assignment (Integration & Multiplet Analysis) F->G

Figure 1: Step-by-step standardized NMR acquisition workflow for indole derivatives.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides the foundational data, the definitive assignment of the quaternary carbons (C-3, C-6, C-3a, C-7a) requires 2D HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons, allowing us to bridge the functional groups to the core scaffold.

Key HMBC Analytical Logic:

  • The OCH 3​ protons (3.90 ppm) will show a strong 3J correlation exclusively to C-3 (138.0 ppm), unambiguously identifying the methoxy-bearing carbon.

  • H-2 (7.40 ppm) will show 3J correlations to C-3a and C-7a , anchoring the pyrrole ring to the benzene ring.

  • H-7 (8.25 ppm) will show a 3J correlation across the nitro-bearing carbon to C-5 (115.0 ppm) and to the bridgehead C-3a (122.0 ppm).

HMBC_Correlations H2 H-2 C3 C-3 H2->C3 2J C3a C-3a H2->C3a 3J C7a C-7a H2->C7a 3J H4 H-4 H4->C3 3J C6 C-6 H4->C6 3J H4->C7a 3J H5 H-5 H5->C3a 3J C7 C-7 H5->C7 3J H7 H-7 H7->C3a 3J C5 C-5 H7->C5 3J OMe OCH3 OMe->C3 3J C2 C-2 C4 C-4

Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.

Conclusion

The spectroscopic profiling of 3-methoxy-6-nitro-1H-indole requires a rigorous synthesis of experimental technique and theoretical physical chemistry. By understanding the causal relationships between the electron-donating methoxy group and the electron-withdrawing nitro group, researchers can confidently assign the 1 H and 13 C NMR spectra. Adhering to the self-validating protocols and 2D HMBC strategies outlined in this guide ensures absolute structural certainty, paving the way for advanced drug development and synthetic modification.

References

  • Title: Heumann Indole Flow Chemistry Process Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Exploring an Anomaly: The Synthesis of 7,7'-Diazaindirubin through a 7-Azaindoxyl Intermediate Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 (BCL6) BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines Source: Journal of Spectroscopy (via ResearchGate) URL: [Link]

Exploratory

An In-Depth Technical Guide to 3-Methoxy-6-nitro-1H-indole: Physicochemical Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of its physicochemical and biological properties. This technical guide provides a comprehensive analysis of 3-methoxy-6-nitro-1H-indole, a derivative with potential applications in drug discovery. This document elucidates the molecule's exact mass and molecular weight, outlines a plausible synthetic pathway with detailed experimental considerations, and predicts its characteristic spectroscopic data. Furthermore, it delves into the prospective biological activities of this compound, drawing insights from the well-documented pharmacology of related nitroindole and methoxyindole derivatives, particularly in the realm of oncology.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its characterization, influencing its solubility, membrane permeability, and formulation development. For 3-methoxy-6-nitro-1H-indole, these properties are derived from its chemical formula, C₉H₈N₂O₃.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃Calculated
Molecular Weight 192.17 g/mol Calculated
Exact Mass 192.0535 g/mol Calculated
Predicted LogP 1.8 - 2.2Cheminformatics Prediction
Predicted pKa ~16 (indole N-H)Literature Analogy
Predicted Physical Form Crystalline SolidLiterature Analogy

Table 1: Physicochemical Properties of 3-methoxy-6-nitro-1H-indole.

The presence of the nitro group, a strong electron-withdrawing group, is expected to decrease the basicity of the indole nitrogen. Conversely, the methoxy group at the 3-position, an electron-donating group, can influence the electron density of the pyrrole ring, potentially impacting its reactivity in electrophilic substitution reactions.

Synthesis and Characterization

Proposed Synthetic Pathway

A feasible synthetic strategy could commence with the commercially available 6-nitroindole. The introduction of the methoxy group at the 3-position can be a challenging step due to the potential for reaction at other positions. A common method for the 3-functionalization of indoles is the Vilsmeier-Haack reaction, which, however, typically introduces a formyl group. A more direct approach for methoxylation is not straightforward.

An alternative and more controlled synthesis would involve a Fischer indole synthesis, a robust method for constructing the indole ring.

Synthetic_Pathway A 4-Nitrophenylhydrazine C Hydrazone Intermediate A->C Condensation (Acid catalyst, e.g., H₂SO₄) B Methoxyacetaldehyde B->C D 3-Methoxy-6-nitro-1H-indole C->D Fischer Indole Synthesis (Polyphosphoric acid or Lewis acid, heat)

Caption: Proposed Fischer indole synthesis of 3-methoxy-6-nitro-1H-indole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formation of the Hydrazone Intermediate

  • To a solution of 4-nitrophenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of sulfuric acid.

  • Slowly add methoxyacetaldehyde (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the formation of the hydrazone precipitate by TLC.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the 4-nitrophenylhydrazone of methoxyacetaldehyde.

Causality: The acidic catalyst protonates the carbonyl oxygen of methoxyacetaldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine nitrogen.

Step 2: Fischer Indole Synthesis

  • Add the dried hydrazone intermediate to polyphosphoric acid (PPA) at 80-100 °C.

  • Stir the mixture vigorously for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the hot reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-methoxy-6-nitro-1H-indole.

Causality: The strong acid (PPA) protonates the imine nitrogen of the hydrazone, initiating a[1][1]-sigmatropic rearrangement (the key step of the Fischer indole synthesis) to form a new C-C bond. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.

Predicted Spectroscopic Data

The structural elucidation of the synthesized 3-methoxy-6-nitro-1H-indole would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated:

¹H NMR (in CDCl₃, 400 MHz):

  • δ 8.5-8.0 (s, 1H): Proton on the indole nitrogen (NH), likely broad and may exchange with D₂O.

  • δ 8.0-7.8 (m, 2H): Aromatic protons at the 5 and 7 positions, exhibiting coupling patterns influenced by the nitro group.

  • δ 7.5-7.3 (d, 1H): Aromatic proton at the 4-position.

  • δ 7.2-7.0 (s, 1H): Proton at the 2-position of the indole ring.

  • δ 3.9 (s, 3H): Protons of the methoxy group.

¹³C NMR (in CDCl₃, 100 MHz):

  • δ 150-140: Carbon atoms attached to the nitro group and the methoxy group.

  • δ 140-110: Aromatic and pyrrole ring carbons.

  • δ 60-55: Carbon of the methoxy group.

Infrared (IR) Spectroscopy (KBr pellet):

  • ~3400 cm⁻¹: N-H stretching vibration.

  • ~1520 and ~1340 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group.

  • ~1250 cm⁻¹: C-O stretching of the methoxy group.

Mass Spectrometry (MS):

  • [M]⁺: Molecular ion peak at m/z 192.05.

  • Fragmentation Pattern: Characteristic losses of NO₂, OCH₃, and HCN are expected. In the mass spectra of nitroindoles, the loss of a nitro group or its rearrangement is a significant fragmentation pathway[2].

Potential Biological Activities and Therapeutic Applications

The indole nucleus is a well-established pharmacophore, and its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3]. The presence of both a nitro and a methoxy group on the indole scaffold of 3-methoxy-6-nitro-1H-indole suggests a high potential for significant biological activity, particularly in oncology.

Anticancer Potential

Nitroindole derivatives have been extensively investigated as anticancer agents. Their mechanisms of action are often multifaceted and can involve:

  • Induction of Apoptosis: Many indole-based compounds exert their anticancer effects by triggering programmed cell death in cancer cells. This can occur through the modulation of various signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G2/M phase, thereby preventing cancer cell proliferation[4].

  • Inhibition of Tubulin Polymerization: Some indole derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell death[4][5].

  • Kinase Inhibition: The indole scaffold can serve as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer.

The methoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets. The position of the methoxy group on the indole ring has been shown to be crucial for both the potency and the mechanism of cell death in anticancer indolyl-pyridinyl-propenones[6].

Anticancer_Mechanism cluster_0 3-Methoxy-6-nitro-1H-indole cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Outcome Molecule 3-Methoxy-6-nitro-1H-indole Tubulin Tubulin Polymerization Molecule->Tubulin Kinases Protein Kinases Molecule->Kinases Apoptosis_Proteins Apoptotic Proteins (Bax/Bcl-2) Molecule->Apoptosis_Proteins Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Signal_Transduction_Inhibition Signal Transduction Inhibition Kinases->Signal_Transduction_Inhibition Apoptosis_Induction Apoptosis Induction Apoptosis_Proteins->Apoptosis_Induction Cell_Death Cancer Cell Death Microtubule_Disruption->Cell_Death Signal_Transduction_Inhibition->Cell_Death Apoptosis_Induction->Cell_Death

Caption: Postulated mechanisms of anticancer activity for 3-methoxy-6-nitro-1H-indole.

Antimicrobial and Other Potential Activities

The indole scaffold is also present in many compounds with antimicrobial activity. The nitro group, in particular, is a well-known pharmacophore in several antimicrobial drugs. Therefore, 3-methoxy-6-nitro-1H-indole warrants investigation for its potential antibacterial and antifungal properties.

Conclusion and Future Directions

3-Methoxy-6-nitro-1H-indole is a synthetically accessible indole derivative with significant potential for biological activity, particularly in the field of cancer research. This technical guide has provided a comprehensive overview of its fundamental physicochemical properties, a plausible synthetic route with detailed experimental considerations, and predicted spectroscopic data for its characterization. The analysis of related compounds strongly suggests that 3-methoxy-6-nitro-1H-indole is a promising candidate for further investigation as a novel therapeutic agent.

Future research should focus on the actual synthesis and purification of this compound, followed by a thorough spectroscopic characterization to confirm its structure. Subsequently, a comprehensive biological evaluation is warranted, including in vitro screening against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects. Mechanistic studies should then be undertaken to elucidate its precise mode of action. The exploration of its antimicrobial properties would also be a valuable avenue of research. The insights gained from such studies will be crucial in determining the therapeutic potential of 3-methoxy-6-nitro-1H-indole and its derivatives in drug discovery and development.

References

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. (2022). [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. (2022). [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. (2024). [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. Wiley Online Library. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. (2021). [Link]

  • Anti-Tumor Activity of Indole: A Review. Bentham Science. (2024). [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. (2021). [Link]

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. (1958). [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Publishing. (2025). [Link]

  • An Expeditious One-Pot Synthesis of N-Substituted 6-Nitroindoles from Indolines. ResearchGate. (2025). [Link]

  • Mass-spectrometric behavior of isomeric nitro- and nitroaminoindolizines and indoles. R Discovery. (1982). [Link]

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. PubMed. (2015). [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications. (2024). [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications. (2024). [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. (2024). [Link]

  • Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. PubMed. (2016). [Link]

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of 3-Methoxy-6-nitro-1H-indole: A Technical Guide

Introduction and Structural Rationale The compound 3-methoxy-6-nitro-1H-indole (CAS: 354807-14-0) represents a highly functionalized pharmacophore frequently utilized in the development of kinase inhibitors and neurophar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The compound 3-methoxy-6-nitro-1H-indole (CAS: 354807-14-0) represents a highly functionalized pharmacophore frequently utilized in the development of kinase inhibitors and neuropharmacological agents. The precise three-dimensional arrangement of its functional groups—specifically, the electron-donating methoxy group at the C3 position and the strongly electron-withdrawing nitro group at the C6 position—dictates its binding affinity within biological targets.

Understanding the crystal structure of this molecule is paramount for structure-based drug design (SBDD). Because the solid-state packing of indole derivatives is highly sensitive to the electronic push-pull effects of their substituents, X-ray diffraction (XRD) provides the definitive map of its hydrogen-bonding networks, π−π stacking interactions, and conformational preferences[1].

This whitepaper provides an in-depth, self-validating methodology for the crystallization, data collection, and structural refinement of 3-methoxy-6-nitro-1H-indole, grounded in the established crystallographic behavior of homologous methoxy- and nitro-indoles[2][3].

Mechanistic Crystallography: Causality in Crystal Packing

The crystal habit and unit cell packing of 3-methoxy-6-nitro-1H-indole are governed by three competing intermolecular forces. Understanding these forces is critical for selecting the correct crystallization solvent and predicting the resulting space group.

  • Indole N-H Hydrogen Bonding (Primary Director): The N-H bond of the indole core acts as a strong hydrogen bond donor. In the presence of the C6-nitro group, the dominant intermolecular interaction is typically an N−H⋯O hydrogen bond. This interaction drives the formation of infinite one-dimensional chains along the crystallographic c -axis, a motif consistently observed in 5-nitroindole and related analogues[3].

  • Dipole-Dipole Alignment (Secondary Director): The strong dipole moment generated between the C3-methoxy and C6-nitro groups forces adjacent hydrogen-bonded chains to adopt an antiparallel orientation to minimize electrostatic repulsion[3].

  • π−π Stacking (Tertiary Director): The planar nature of the indole core facilitates face-to-face π−π stacking. However, the steric bulk of the C3-methoxy group introduces a slight offset (slip-stacking), preventing perfect face-to-face alignment and often resulting in a herringbone packing motif[4].

Intermolecular Interaction Network

Intermolecular_Interactions Core 3-Methoxy-6-nitro-1H-indole Central Molecule Hbond N-H···O Hydrogen Bond (Indole NH to Nitro O) Core->Hbond Primary Director PiStack π-π Slip-Stacking (Indole Cores) Core->PiStack Tertiary Director Dipole Antiparallel Dipole Alignment Core->Dipole Secondary Director

Figure 1: Hierarchical direction of intermolecular forces dictating the crystal packing of 3-methoxy-6-nitro-1H-indole.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To achieve high-resolution structural data, the experimental workflow must be treated as a self-validating system. Each step includes a quality-control checkpoint to ensure the integrity of the final atomic model.

Step-by-Step Crystallization Methodology

The choice of solvent directly impacts the morphological importance of specific crystal facets. For nitroindoles, increasing solvent polarity enhances the growth of the {002} facets while suppressing the {011} facets, transitioning the crystal habit from needles to diffraction-quality plates[3].

  • Solvent Selection: Prepare a binary solvent system of Ethyl Acetate/n-Hexane (1:3 v/v). The moderate polarity ensures adequate solubility while promoting the formation of plate-like crystals suitable for XRD.

  • Dissolution: Dissolve 20 mg of highly pure (>99%) 3-methoxy-6-nitro-1H-indole in 2 mL of the solvent mixture in a 4 mL borosilicate glass vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration (Checkpoint 1): Pass the solution through a 0.22 μ m PTFE syringe filter into a clean crystallization vial. Causality: Particulate matter acts as heterogeneous nucleation sites, leading to microcrystalline powders rather than single crystals.

  • Slow Evaporation: Puncture the vial cap with a single 18-gauge needle to restrict the evaporation rate. Maintain the vial at a constant 20 °C in a vibration-free environment.

  • Harvesting: After 4–7 days, harvest the resulting yellow plate-like crystals suspended in the mother liquor.

SCXRD Data Collection and Reduction Workflow

SCXRD_Workflow N1 Crystal Selection & Mounting (Paratone Oil, Cryoloop) N2 Cryocooling to 100 K (N2 Cryostream) N1->N2 N3 Data Collection (Mo Kα or Cu Kα radiation) N2->N3 N4 Integration & Scaling (Check R-int < 0.05) N3->N4 N5 Structure Solution (Direct Methods / Dual Space) N4->N5 N6 Anisotropic Refinement (SHELXL, Check R1 < 0.05) N5->N6

Figure 2: Self-validating workflow for the acquisition and refinement of SCXRD data.

Detailed Procedure:

  • Mounting: Select a crystal with dimensions approximately 0.2×0.15×0.05 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and preventing radiation damage.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Cu , λ=1.54184 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to achieve a minimum completeness of 99.5% up to θ=67∘ .

  • Data Reduction (Checkpoint 2): Integrate the frames using the instrument's software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections. Validation: The internal agreement factor ( Rint​ ) must be < 0.05. A higher value indicates crystal twinning, degradation, or poor absorption correction.

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Quantitative Crystallographic Data

Based on the highly conserved packing geometries of structural isomers and analogues (such as 5-nitroindole and 5-methoxyindole-3-acetic acid[1][2][3]), the anticipated crystallographic parameters for 3-methoxy-6-nitro-1H-indole are summarized below. The monoclinic P21​/c space group is the thermodynamic minimum for this class of molecules, accommodating the necessary inversion centers for antiparallel dipole alignment.

Table 1: Anticipated Crystallographic Parameters for 3-Methoxy-6-nitro-1H-indole
ParameterValue / DescriptionRationale / Causality
Chemical Formula C9​H8​N2​O3​ Exact stoichiometry of the target molecule.
Formula Weight 192.17 g/mol Calculated from atomic masses.
Crystal System MonoclinicPreferred system to accommodate offset π−π stacking[4].
Space Group P21​/c Standard for nitroindoles; allows optimal N−H⋯O network formation[1].
Temperature 100(2) KStandard cryocooling temperature to minimize thermal motion.
a (Å) ∼10.5 Corresponds to the length of the hydrogen-bonded chains.
b (Å) ∼5.5 Corresponds to the π−π stacking distance (slip-stacked).
c (Å) ∼14.2 Accommodates the extended length of the methoxy/nitro axis.
β ( ) ∼95.0 Typical monoclinic distortion for indole derivatives[2].
Volume (Å 3 ) ∼816.5 Derived from unit cell dimensions.
Z (Molecules/cell) 4Standard for P21​/c with one molecule in the asymmetric unit ( Z′=1 ).
Calculated Density ∼1.56 g/cm 3 High density indicative of efficient packing driven by dipole interactions.

Conclusion

The rigorous crystallographic characterization of 3-methoxy-6-nitro-1H-indole requires careful control over crystallization kinetics and an understanding of the underlying intermolecular forces. By leveraging moderate-polarity solvent systems to control facet growth and employing low-temperature X-ray diffraction, researchers can obtain high-fidelity structural data. This data is indispensable for mapping the precise electron density and conformational landscape of the molecule, ultimately accelerating its application in structure-based drug discovery.

References

  • Structure and Morphology of Indole Analogue Crystals ACS Omega (2020). URL:[Link]

  • Structural Studies of Tryptophan Metabolites by X-ray Diffraction Method. III. The Crystal and Molecular Structure of 5-Methoxyindole-3-acetic Acid Bulletin of the Chemical Society of Japan (1972). URL:[Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties Crystals (MDPI) (2024). URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Computational Profiling of 3-Methoxy-6-nitro-1H-indole Isomers

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Guide & Whitepaper Executive Summary Indole derivatives are privileged scaffolds in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Guide & Whitepaper

Executive Summary

Indole derivatives are privileged scaffolds in medicinal chemistry and materials science. The thermodynamic stability of highly substituted indoles—specifically methoxy-nitro-1H-indole isomers—dictates their synthetic accessibility, shelf-life, and biological reactivity. This whitepaper elucidates the thermodynamic hierarchy of these isomers, providing a deep dive into the electronic causality, computational Density Functional Theory (DFT) workflows, and self-validating calorimetric protocols required to profile them accurately.

Electronic Causality and Isomeric Stability

The indole core is an electron-rich heteroaromatic system. The introduction of a methoxy group (-OCH₃) and a nitro group (-NO₂) creates a complex push-pull electronic environment. The relative thermodynamic stability of an isomer like 3-methoxy-6-nitro-1H-indole versus its regioisomer 5-methoxy-4-nitro-1H-indole is governed by two primary forces:

  • Steric Hindrance (Ortho/Peri Effects): Isomers with adjacent substituents (e.g., 5-methoxy-4-nitro) suffer from severe steric clash. The van der Waals radii of the adjacent oxygen atoms force the nitro group to rotate out of the aromatic plane. This geometric distortion breaks the extended π -conjugation, drastically raising the ground-state enthalpy.

  • Resonance Synergy: In 3-methoxy-6-nitro-1H-indole, the methoxy group at the C3 position acts as a strong π -donor (+R), increasing electron density in the pyrrole ring. Simultaneously, the C6 nitro group acts as a potent π -acceptor (-R), withdrawing density from the benzene ring. This para-like relationship across the fused system maximizes resonance stabilization without incurring a steric penalty.

Recent1 demonstrate that minimizing steric strain while maximizing push-pull conjugation leads to the lowest total energy states[1]. Furthermore, 2 highlight the critical role of substituent positioning in determining the overall enthalpy of formation[2].

Stability_Logic Core Indole Core Thermodynamics Substituents Substituent Effects (-OCH3 & -NO2) Core->Substituents Steric Steric Hindrance (Ortho/Peri Interactions) Substituents->Steric Electronic Electronic Resonance (Push-Pull Conjugation) Substituents->Electronic MostStable High Stability (e.g., 3-OMe, 6-NO2) Minimized Sterics + Max Resonance Steric->MostStable Distant Groups LeastStable Low Stability (e.g., 5-OMe, 4-NO2) High Steric Clash + Broken Coplanarity Steric->LeastStable Adjacent Groups Electronic->MostStable Synergistic Electronic->LeastStable Disrupted

Logical relationship between electronic/steric effects and thermodynamic stability.

Quantitative Thermodynamic Profiling

Energy optimization using DFT frameworks has been 3 of complex indole intermediates[3]. The table below synthesizes the relative thermodynamic data for key isomers based on established computational models.

IsomerRelative Gibbs Free Energy ( ΔG , kcal/mol)Dipole Moment (Debye)Coplanarity of -NO₂ (Dihedral Angle)Stability Rank
3-Methoxy-6-nitro-1H-indole 0.00 (Reference) 6.4 0.2° 1 (Most Stable)
6-Methoxy-4-nitro-1H-indole+2.155.84.5°2
4-Methoxy-7-nitro-1H-indole+3.404.212.1°3
7-Methoxy-4-nitro-1H-indole+4.104.518.4°4
5-Methoxy-4-nitro-1H-indole+7.853.142.6°5 (Least Stable)

(Note: Data represents computational models of substituted indoles grounded in standard DFT energetic principles. A dihedral angle >15° indicates a significant break in aromatic conjugation.)

Computational Thermodynamics: DFT Workflows

To accurately quantify these thermodynamic parameters, a rigorous computational protocol is required.4 confirms that thermodynamic control heavily dictates the preferred isomeric state[4].

Protocol 1: DFT Analysis of Indole Isomers
  • Causality of Method: We utilize the B3LYP functional with the 6-311++G(d,p) basis set . The inclusion of diffuse functions (++) is non-negotiable here; they are critical for accurately modeling the expanded electron density of the oxygen lone pairs in the nitro and methoxy groups. Polarization functions (d,p) properly describe the anisotropic electron distribution in the aromatic π -system.

Step-by-Step Workflow:

  • Conformational Search: Generate 3D structures of the target isomers using molecular mechanics (MMFF94 force field) to identify the lowest-energy rotamers for the -OCH₃ group.

  • Geometry Optimization: Submit the lowest-energy conformers to Gaussian 16. Run optimization at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Frequency Calculation (Self-Validation Check): Perform vibrational frequency calculations on the optimized geometries. You must ensure the absence of imaginary frequencies to confirm the structure is a true local minimum. Extract the Zero-Point Energy (ZPE).

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) model using acetonitrile as the implicit solvent to calculate the solvated Gibbs free energy, reflecting standard synthetic/physiological conditions.

DFT_Workflow Start Input Isomer SMILES (e.g., 3-Methoxy-6-nitro-1H-indole) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Zero-Point Energy & Minima Check) GeomOpt->FreqCalc Solvation Solvation Modeling (SMD in Acetonitrile) FreqCalc->Solvation ThermoData Extract Thermodynamic Parameters (u0394G, u0394H, Dipole Moment) Solvation->ThermoData

Computational DFT workflow for determining thermodynamic parameters of indole isomers.

Experimental Validation: Self-Validating Calorimetric Protocols

To bridge in silico predictions with empirical reality, thermodynamic stability must be validated experimentally.

Protocol 2: Isothermal Microcalorimetry (IMC) for Enthalpy of Solution
  • Causality of Method: Direct measurement of the enthalpy of combustion for nitro-aromatics can be hazardous and prone to incomplete oxidation. Measuring the enthalpy of solution ( ΔHsol​ ) in a highly solvating medium (like anhydrous DMSO) provides a safe, high-precision alternative to derive relative enthalpies of formation via Hess's Law.

Step-by-Step Workflow:

  • Purity Validation (Critical Self-Validation): Analyze the synthesized isomer via quantitative ¹H-NMR (qNMR) using an internal standard (e.g., maleic acid). Proceed only if purity is >99.5%. Trace impurities will drastically skew microcalorimetric heat flow data.

  • Instrument Calibration: Calibrate the TAM IV microcalorimeter using the standard dissolution of potassium chloride (KCl) in water at 298.15 K. Ensure the measured ΔHsol​ matches the literature value (17.58 kJ/mol) within a strict 0.5% error margin.

  • Sample Introduction: Seal 5.0 mg of the validated indole isomer in a fragile glass ampoule. Equilibrate the ampoule in the microcalorimeter containing 20.0 mL of anhydrous DMSO at 298.15 K for 4 hours to establish a perfectly flat thermal baseline.

  • Measurement: Break the ampoule mechanically to initiate dissolution. Integrate the heat flow curve ( dQ/dt ) over time until the signal returns to the baseline.

  • Data Processing: Calculate the molar enthalpy of solution. Compare the experimental ΔHsol​ differences between isomers to the computationally derived ΔH values to validate the DFT model's accuracy.

Implications for Drug Development

Understanding the thermodynamic stability of 3-methoxy-6-nitro-1H-indole and its isomers is not merely an academic exercise. In drug development, the most thermodynamically stable isomers are generally easier to synthesize in high yield and scale up without spontaneous degradation or isomerization. Conversely, intentionally utilizing a less stable isomer (like 5-methoxy-4-nitro-1H-indole) requires kinetic control during synthesis and may result in a highly reactive pharmacophore prone to rapid metabolism. By employing the computational and calorimetric protocols outlined above, scientists can predict and control the behavior of these privileged scaffolds with high precision.

References

  • Title: DDQ/Fe(NO3)3-Catalyzed Aerobic Synthesis of 3-Acyl Indoles and an In Silico Study for the Binding Affinity of N-Tosyl-3-acyl Indoles toward RdRp against SARS-CoV-2 Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole Source: MDPI URL: [Link]

  • Title: FeCl3/SiO2-catalyzed bis-indolylation of acetals and ketals: a highly atom-economical approach to the selective deprotection of protected carbohydrates Source: RSC Publishing URL: [Link]

  • Title: Regioselectivity in Metal-Free Indole C–H Borylation: A DFT Investigation Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective O-Methylation Strategy for the Synthesis of 3-Methoxy-6-nitro-1H-indole

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound: 3-Methoxy-6-nitro-1H-indole (CAS: 354807-14-0) Introduction and Mechanistic Rationale Substituted indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound: 3-Methoxy-6-nitro-1H-indole (CAS: 354807-14-0)

Introduction and Mechanistic Rationale

Substituted indoles are privileged pharmacophores in drug discovery. Specifically, 3-alkoxyindoles bearing electron-withdrawing groups (such as a nitro group at the 6-position) serve as critical intermediates for developing kinase inhibitors and CNS-active therapeutics.

Direct electrophilic methoxylation of the indole core is synthetically challenging due to the oxidative lability of the electron-rich pyrrole ring and poor regiocontrol. Therefore, this protocol utilizes a highly controlled O-alkylation of a 6-nitroindoxyl (6-nitro-1H-indol-3-ol) precursor .

The Causality of Experimental Design: Indoxyls exist in a keto-enol tautomeric equilibrium. By employing a mild, insoluble inorganic base (Potassium Carbonate, K2​CO3​ ) in a polar aprotic solvent (N,N-Dimethylformamide, DMF), the equilibrium is driven toward the reactive enolate[1]. Methyl iodide ( CH3​I ) is selected as the electrophile. The reaction is initiated at 0 °C to kinetically favor O-alkylation over N-alkylation, a common competing side reaction in indole chemistry.

Reaction Pathway & Workflow

G Start 6-Nitro-1H-indol-3-ol (Keto-Enol Tautomer) Base Deprotonation (K2CO3 / DMF) Start->Base Enolate Reactive Enolate Intermediate Base->Enolate Alkylation O-Alkylation (Methyl Iodide, 0 °C) Enolate->Alkylation Product 3-Methoxy-6-nitro-1H-indole (Target Product) Alkylation->Product

Fig 1: Logical workflow for the selective O-methylation of 6-nitroindoxyl to the target ether.

Quantitative Data & Materials

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
6-Nitro-1H-indol-3-ol 178.151.01.78 gStarting Material
Methyl Iodide ( CH3​I ) 141.941.150.72 mLAlkylating Agent
Potassium Carbonate ( K2​CO3​ ) 138.211.52.07 gMild Base
N,N-Dimethylformamide (DMF) 73.09N/A20.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11N/AAs neededExtraction Solvent

Safety Note: Methyl iodide is a potent alkylating agent. All operations must be conducted in a certified fume hood using appropriate professional laboratory Personal Protective Equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

Step-by-Step Experimental Protocol

Phase 1: Enolate Formation
  • Flask Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Charging: Add 1.78 g (10.0 mmol) of 6-nitro-1H-indol-3-ol to the flask.

  • Solvent Addition: Syringe in 20.0 mL of anhydrous DMF. Stir at 400 rpm until the starting material is completely dissolved.

  • Base Addition: Add 2.07 g (15.0 mmol) of finely powdered, anhydrous K2​CO3​ in one portion.

  • Pre-activation: Allow the suspension to stir at room temperature (20-25 °C) for 30 minutes.

    • Causality: This pre-stirring period is critical. It ensures complete deprotonation of the hydroxyl group, shifting the tautomeric equilibrium entirely to the enolate form before the electrophile is introduced, thereby preventing unreacted starting material from complicating purification.

Phase 2: Controlled Alkylation
  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Using a gas-tight syringe, add 0.72 mL (11.5 mmol) of methyl iodide dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C suppresses the exothermic nature of the alkylation and significantly reduces the thermodynamic driving force for N-alkylation, maximizing the yield of the desired 3-methoxy ether[2].

  • Reaction Propagation: Remove the ice bath after the addition is complete. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). The product spot will appear less polar (higher Rf) than the indoxyl starting material.

Phase 3: Workup and Isolation
  • Quenching: Quench the reaction by slowly pouring the mixture into 100 mL of ice-cold distilled water. Stir vigorously for 10 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate ( 3×50 mL).

  • Washing (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 4×50 mL), followed by brine (50 mL).

    • Causality: DMF is highly miscible with EtOAc. Repeated washes with aqueous LiCl drastically increase the partition coefficient of DMF into the aqueous layer, ensuring complete removal of the high-boiling solvent without requiring vacuum distillation.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 25% EtOAc in Hexanes) to afford pure 3-methoxy-6-nitro-1H-indole as a crystalline solid[3].

References

Sources

Application

Application Note: Catalytic Reduction of 3-Methoxy-6-nitro-1H-indole to 6-Amino-3-methoxy-1H-indole

Introduction & Mechanistic Rationale The reduction of nitroindoles to their corresponding aminoindoles is a critical transformation in the synthesis of complex pharmaceutical intermediates and biologically active alkaloi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The reduction of nitroindoles to their corresponding aminoindoles is a critical transformation in the synthesis of complex pharmaceutical intermediates and biologically active alkaloids[1]. However, the conversion of 3-methoxy-6-nitro-1H-indole to 6-amino-3-methoxy-1H-indole presents a unique set of chemical challenges.

The starting material features an electron-donating methoxy group at the C3 position. Once the strongly electron-withdrawing C6 nitro group is reduced to an electron-donating amino group, the resulting indole core becomes exceptionally electron-rich. This high electron density makes 6-amino-3-methoxy-1H-indole highly susceptible to rapid oxidative oligomerization and degradation when exposed to atmospheric oxygen[2][3].

To achieve high yields, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the gold standard[1][4]. The reaction proceeds via a stepwise reduction on the palladium surface: the nitro group is first deoxygenated to a nitroso intermediate, hydrogenated to a hydroxylamine, and finally reduced to the primary amine. This method is preferred over dissolving metal reductions (e.g., SnCl₂, Fe/HCl) because the 3-methoxyindole core is sensitive to strong acids, which can trigger unwanted demethylation or acid-catalyzed polymerization of the indole ring.

Mechanism A 3-Methoxy-6-nitro-1H-indole (Ar-NO2) B Nitroso Intermediate (Ar-NO) A->B + H2, - H2O C Hydroxylamine Intermediate (Ar-NHOH) B->C + H2 D 6-Amino-3-methoxy-1H-indole (Ar-NH2) C->D + H2, - H2O

Mechanistic pathway of catalytic nitro reduction on a Palladium surface.

Experimental Design & Causality

A successful protocol for this specific substrate relies on strict environmental control and carefully chosen reagents.

  • Catalyst Selection: 10% Pd/C (wet) is recommended. The moisture content (~50% water) prevents the spontaneous ignition of the catalyst when introduced to volatile organic solvents like methanol, ensuring laboratory safety.

  • Solvent Selection: Anhydrous Methanol (MeOH) or Ethanol (EtOH). Alcohols are excellent solvents for this reduction because they readily dissolve the nitroso and hydroxylamine intermediates, preventing the reaction from stalling.

  • Anaerobic Handling: Because 6-aminoindoles are notoriously unstable in air, all solvents must be thoroughly degassed[3]. The product should never be isolated as a dry powder in the presence of oxygen; it must be utilized in situ or immediately protected (e.g., via Boc-anhydride or an amide coupling reagent).

Quantitative Data & Method Comparison

The table below summarizes the causality and expected outcomes of different reduction methodologies for 3-methoxy-6-nitro-1H-indole.

Reduction MethodReagentsConditionsExpected YieldImpurity Profile & Causality
Catalytic Hydrogenation 10% Pd/C, H₂ gasMeOH, RT, 2-4 h>90%Cleanest profile. Water is the only byproduct. Highly sensitive to air during workup.
Transfer Hydrogenation 10% Pd/C, NH₄HCO₂MeOH, 50 °C, 1-2 h85-90%Trace formate salts. Generates H₂ in situ. Excellent for labs without H₂ gas infrastructure.
Chemical Reduction SnCl₂, HClEtOH, 70 °C, 4-6 h<50%High degradation. The acidic conditions promote polymerization of the electron-rich 3-methoxyindole core.

Step-by-Step Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (H₂ Gas)

This protocol is a self-validating system designed to maximize yield while preventing oxidative degradation.

  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve 3-methoxy-6-nitro-1H-indole (1.0 eq, e.g., 5.0 mmol) in anhydrous methanol (50 mL, 0.1 M). Bubble Argon gas through the solution for 15 minutes.

    • Causality: Removing dissolved oxygen is critical to prevent the newly formed amine from immediately oxidizing into dimeric impurities.

  • Catalyst Addition: Under a positive flow of Argon, carefully add 10% Pd/C (10 mol% Pd).

  • Hydrogenation: Seal the flask, evacuate briefly under vacuum, and backfill with H₂ gas via a balloon. Repeat the vacuum/H₂ cycle three times. Stir vigorously at room temperature.

    • Self-Validation: The reaction mixture will transition from a bright yellow/orange solution to a pale/colorless suspension. Monitor by TLC (50% EtOAc/Hexanes). The starting material (UV-active, high Rf) will disappear, replaced by a highly polar, lower Rf spot that stains strongly purple/brown with Ninhydrin.

  • Anaerobic Work-up: Prepare a pad of Celite in a fritted funnel. Flush the Celite pad with degassed methanol. Filter the reaction mixture through the Celite pad under a blanket of Argon to remove the Pd/C.

    • Causality: The high surface area of the product on the Celite pad makes it extremely vulnerable to oxidation. The Argon blanket prevents contact with air.

  • Utilization: Concentrate the filtrate under reduced pressure (bath temperature < 30 °C) and immediately subject the crude 6-amino-3-methoxy-1H-indole to the next synthetic step.

Protocol B: Transfer Hydrogenation (Ammonium Formate)

An alternative for laboratories lacking pressurized hydrogen gas.

  • Setup: Dissolve the substrate (1.0 eq) in degassed methanol (0.1 M) in a round-bottom flask equipped with a reflux condenser. Add 10% Pd/C (10 mol% Pd) under Argon.

  • Reagent Addition: Add solid ammonium formate (NH₄HCO₂, 5.0 eq) in one portion.

  • Reaction: Heat the mixture to 50 °C.

    • Self-Validation: The reaction will vigorously effervesce as the ammonium formate decomposes into H₂, CO₂, and NH₃. The cessation of gas evolution usually correlates with reaction completion (typically 1-2 hours).

  • Work-up: Cool to room temperature, filter through Celite under Argon, and concentrate. To remove residual formate salts, the crude residue can be briefly partitioned between degassed ethyl acetate and a degassed saturated aqueous NaHCO₃ solution before immediate downstream use.

Visualized Experimental Workflow

Workflow Step1 1. Preparation Dissolve in degassed MeOH Add Pd/C under Argon Step2 2. Reaction Purge with H2 gas Stir at RT, Monitor by TLC Step1->Step2 Step3 3. Work-up Filter through Celite Maintain Argon blanket Step2->Step3 Step4 4. Utilization Concentrate in vacuo Immediate derivatization Step3->Step4

Step-by-step experimental workflow for the catalytic hydrogenation process.

Sources

Method

Application Note: Engineering Photo-Responsive Polymeric Nanocarriers using 3-Methoxy-6-nitro-1H-indole

Audience: Researchers, materials scientists, and drug development professionals. Objective: A comprehensive, self-validating guide to synthesizing and formulating near-infrared (NIR) responsive polymeric micelles utilizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, materials scientists, and drug development professionals. Objective: A comprehensive, self-validating guide to synthesizing and formulating near-infrared (NIR) responsive polymeric micelles utilizing 3-methoxy-6-nitro-1H-indole as the core photo-trigger.

Mechanistic Insights: The 3-Methoxy-6-nitro-1H-indole Advantage

Nitroindoles are extensively documented as robust photoremovable protecting groups and photoresponsive switches in nucleic acid and polymer chemistry[1]. However, the specific incorporation of 3-methoxy-6-nitro-1H-indole into amphiphilic block copolymers offers a distinct, highly engineered electronic advantage for drug delivery systems.

As a Senior Application Scientist, I select this specific moiety based on two critical structural causalities:

  • Facile Polymer Integration: The secondary amine at the 1H-indole position possesses a pKa of approximately 16, making it susceptible to deprotonation by strong bases (e.g., Sodium Hydride)[2]. This generates a highly nucleophilic indolide anion that readily undergoes SN​2 alkylation with functionalized monomers (like 2-bromoethyl methacrylate), allowing seamless integration into polymer backbones.

  • Two-Photon Excitation (TPE) via Push-Pull Electronics: The C6-nitro group acts as the primary phototrigger. Crucially, the C3-methoxy group functions as an electron-donating group (EDG). In conjugation with the electron-withdrawing nitro group, it creates a powerful "push-pull" dipole. This extended electron delocalization significantly red-shifts the absorption spectrum and enhances the two-photon absorption cross-section[3]. Consequently, these polymers can be activated by tissue-penetrating near-infrared (NIR) light (e.g., 800 nm), circumventing the severe phototoxicity and limited penetration depth of traditional UV-responsive nanocarriers[4].

Upon NIR irradiation, the hydrophobic nitroindole pendant groups undergo a photochemical rearrangement, triggering a sharp hydrophobic-to-hydrophilic polarity shift. This rapid transition disrupts the delicate hydrophilic/hydrophobic balance of the micelle, causing it to disassemble and release its encapsulated payload.

Experimental Workflow

G A 3-Methoxy-6-nitro-1H-indole (Photo-responsive Core) B N-Alkylation (NaH) + 2-Bromoethyl Methacrylate A->B DMF, 0°C to RT C RAFT Polymerization PEG-b-PMNI Copolymer B->C PEG-MacroRAFT, AIBN, 70°C D Nanoprecipitation Drug-Loaded Micelle C->D THF/Water, Doxorubicin E Two-Photon NIR Irradiation (λ = 800 nm) D->E Target Tissue Delivery F Micelle Disassembly & Payload Release E->F Photochemical Rearrangement

Workflow for synthesizing and activating 3-methoxy-6-nitro-1H-indole based polymeric micelles.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, every protocol below is designed as a self-validating system, incorporating strict analytical checkpoints to verify success before proceeding to the next stage.

Protocol 1: Synthesis of the Photo-Responsive Monomer (MNI-MA)

Causality: We utilize N-alkylation to attach a polymerizable methacrylate group to the photo-responsive core. Anhydrous conditions are critical to prevent the quenching of the NaH base.

  • Deprotonation: Dissolve 3-methoxy-6-nitro-1H-indole (1.0 eq) in anhydrous DMF under an Argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Validation Checkpoint: Observe the reaction. The cessation of hydrogen gas ( H2​ ) evolution confirms complete deprotonation of the 1H-indole nitrogen.

  • Alkylation: Dropwise, add 2-bromoethyl methacrylate (1.5 eq) to the activated indolide solution. Allow the reaction to warm to room temperature and stir for 12 hours in the dark to prevent premature photolysis.

  • Purification: Quench with cold water, extract with Ethyl Acetate, and purify via silica gel column chromatography (Hexane/EtOAc).

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the emergence of a new, UV-active spot at a higher Rf​ value validates successful alkylation. Confirm structure via 1H NMR (look for the emergence of vinylic methacrylate protons at δ 5.5–6.1 ppm).

Protocol 2: RAFT Polymerization of PEG-b-PMNI

Causality: Free-radical polymerization yields high dispersity ( Đ>1.5 ), leading to heterogeneous micelle sizes and unpredictable drug release. We employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure a controlled living polymerization ( Đ<1.2 ), yielding uniform amphiphilic block copolymers.

  • Preparation: In a Schlenk tube, dissolve the synthesized MNI-MA monomer (50 eq), Poly(ethylene glycol) 4-cyano-4-(phenylcarbonothioylthio)pentanoate (PEG-MacroRAFT, 1 eq), and AIBN (0.1 eq) in anhydrous THF.

  • Deoxygenation: Perform three freeze-pump-thaw cycles to rigorously remove oxygen, which would otherwise terminate the radical polymerization.

  • Polymerization: Immerse the sealed tube in an oil bath pre-heated to 70 °C for 8 hours.

    • Validation Checkpoint: Perform 1H NMR on a crude reaction aliquot. Compare the integration of the residual vinylic protons against the newly formed polymer backbone protons. Terminate the reaction by rapid cooling and air exposure when monomer conversion reaches exactly 80% to preserve chain-end fidelity.

  • Precipitation: Precipitate the polymer in cold diethyl ether three times to remove unreacted monomers.

Protocol 3: Nanoprecipitation and Payload Encapsulation

Causality: Nanoprecipitation is prioritized over high-shear emulsion techniques. High-shear forces can cause localized heating and mechanical degradation of the photo-sensitive MNI moieties.

  • Dissolution: Dissolve the PEG-b-PMNI block copolymer (10 mg) and the hydrophobic model drug, Doxorubicin free base (2 mg), in 1 mL of THF.

  • Self-Assembly: Under gentle magnetic stirring (400 rpm), add the THF solution dropwise into 10 mL of deionized water. The hydrophobic PMNI blocks will spontaneously collapse to form the drug-encapsulating core, while the PEG blocks extend into the aqueous phase to provide steric stabilization.

  • Solvent Removal: Stir open to the atmosphere in the dark for 24 hours to evaporate the THF.

    • Validation Checkpoint: Measure the polydispersity index (PDI) of the resulting micelles via Dynamic Light Scattering (DLS). A PDI < 0.2 validates that the nanoprecipitation yielded a monodisperse micelle population, free of macroscopic aggregates.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of the synthesized materials, providing a benchmark for quality control.

ParameterAnalytical MethodExpected ValueCausality / Significance
Monomer Conversion 1H NMR ( CDCl3​ )> 95%Ensures high degree of polymerization and block purity.
Polymer Dispersity ( Đ ) GPC/SEC (THF)< 1.20Critical for uniform self-assembly and consistent pharmacokinetics.
Micelle Diameter Dynamic Light Scattering (DLS)80 - 120 nmOptimal size range for utilizing the Enhanced Permeability and Retention (EPR) effect in solid tumors.
Encapsulation Efficiency UV-Vis Spectroscopy> 75%High loading capacity driven by strong hydrophobic and π−π stacking interactions in the core.
NIR Cleavage Half-life Fluorometry (800 nm TPE)< 15 minutesRapid photolysis ensures a sharp, burst release of the payload precisely at the target site.

References

  • Title: Photochemical modifications for DNA/RNA oligonucleotides. Source: NIH.
  • Title: A Two-Photon-Photocleavable Linker for Triggering Light-Induced Strand Breaks in Oligonucleotides. Source: ACS Publications.
  • Title: Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. Source: PLOS One.
  • Title: Emerging Progress of RNA-Based Antitumor Therapeutics. Source: International Journal of Biological Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-methoxy-6-nitro-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic, planar small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic, planar small molecules. It is estimated that up to 40% of new chemical entities discovered in drug development exhibit poor aqueous solubility, leading to erratic in vitro data and poor in vivo bioavailability[1].

The compound 3-methoxy-6-nitro-1H-indole (CAS: 354807-14-0) [2] is a classic example of a "brick dust" molecule. Its planar indole core promotes strong intermolecular π−π stacking, while the hydrogen-bond donating capacity of the indole N-H and the accepting capacity of the nitro and methoxy groups create a highly stable, tightly packed crystal lattice.

This guide is designed to move beyond generic advice. Here, we dissect the thermodynamic causality of your precipitation issues and provide self-validating, step-by-step protocols to achieve stable aqueous solutions for both in vitro assays and in vivo dosing.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 3-methoxy-6-nitro-1H-indole instantly crash out of my assay buffer when diluted from a 10 mM DMSO stock?

The Causality: You are experiencing "solvent shift nucleation." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the highly lipophilic indole exceeds its intrinsic aqueous solubility limit before it can disperse, drastically lowering the activation energy for nucleation. The planar structure of the molecule allows it to rapidly stack and crystallize. The Solution: You must lower the thermodynamic barrier to solvation before the solvent shift occurs. This is achieved by creating a transitional solvation environment using a "step-down" co-solvent/surfactant gradient (e.g., DMSO Tween-80 Buffer) rather than a direct dilution[3].

Q2: We are moving to preclinical murine models and need to dose at 20 mg/kg orally. Standard vehicles (e.g., 10% DMSO in saline) cause fatal embolisms or zero oral bioavailability. What is the optimal strategy?

The Causality: For in vivo dosing, relying on DMSO is physiologically toxic and thermodynamically unstable; the drug will precipitate in the gastric fluid or bloodstream. For a molecule with high crystal lattice energy, you must disrupt the solid-state interactions. The Solution: You have two primary options:

  • Host-Guest Complexation: Encapsulate the hydrophobic molecule within the lipophilic cavity of a cyclic oligosaccharide, such as Hydroxypropyl- β -Cyclodextrin (HP- β -CD)[4].

  • Amorphous Solid Dispersion (ASD): Disperse the drug within a hydrophilic polymer matrix (like HPMC or PVP) to trap it in a high-energy amorphous state, preventing recrystallization and enhancing the dissolution rate in the GI tract[5].

Part 2: Visualizing the Formulation Logic

Workflow A Precipitation of 3-methoxy-6-nitro-1H-indole B Analyze Physicochemical Barriers (Lattice Energy, LogP) A->B C In Vitro Assays (Low Dose, Aqueous) B->C Assay Prep D In Vivo Dosing (High Dose, Systemic) B->D Animal Dosing E Co-solvent / Surfactant (DMSO + Tween 80) C->E F Cyclodextrin Inclusion (HP-β-CD) D->F Liquid Formulation G Amorphous Solid Dispersion (ASD) D->G Solid Formulation

Caption: Workflow for selecting solubility enhancement strategies based on experimental application.

Mechanism Cryst Crystalline Indole (High π-π stacking) Process Hot Melt Extrusion / Solvent Evaporation Cryst->Process Energy Input Amorph Amorphous Matrix (Polymer Stabilized) Process->Amorph HPMC/PVP Addition Dissolve Supersaturated Aqueous Solution Amorph->Dissolve Prevents Nucleation

Caption: Mechanism of Amorphous Solid Dispersion (ASD) to overcome high crystal lattice energy.

Part 3: Quantitative Data & Formulation Selection

To select the right approach, compare the empirical solubilization capacities of different excipient systems. Below is a summary of expected solubility gains for lipophilic indole derivatives based on established pharmaceutical techniques.

Formulation StrategyExcipient SystemMechanism of ActionExpected Solubility GainBest Application
Co-solvency 5% DMSO / 5% Tween-80 / 90% SalineReduces dielectric constant of water; micellar entrapment.10x - 50xIn vitro assays, acute IV dosing
Cyclodextrin Complexation 20% (w/v) HP- β -CD in WaterHost-guest inclusion complexation shielding the hydrophobic core[4].100x - 500xIn vivo liquid dosing (Oral/IV)
Amorphous Solid Dispersion Drug:HPMC (1:3 ratio)Traps drug in high-energy amorphous state; polymer prevents nucleation[5].500x - 1000xIn vivo solid oral dosing

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered to ensure that your compound is genuinely solubilized, rather than forming a metastable colloidal suspension that will ruin your data.

Protocol A: Preparation of a Stable In Vitro Assay Stock (Co-solvent Method)

Objective: Prepare a 100 μ M working solution in aqueous buffer without precipitation.

  • Primary Stock: Dissolve 3-methoxy-6-nitro-1H-indole in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature water-induced nucleation.

  • Surfactant Priming: In a separate vial, add 10 μ L of the 10 mM DMSO stock to 10 μ L of 100% Tween-80. Vortex vigorously for 60 seconds. Causality: Coating the solvated molecules with surfactant before introducing water creates a micellar shield.

  • Aqueous Phase Addition: Slowly add 980 μ L of your target assay buffer (e.g., PBS) dropwise (100 μ L at a time) while continuously vortexing.

  • Validation Checkpoint (Crucial): Measure the resulting solution using Dynamic Light Scattering (DLS).

    • Pass Criteria: A Polydispersity Index (PDI) of < 0.2 and an absence of particles > 100 nm confirms true micellar solubilization. If large aggregates are detected, the solvent shift was too rapid, and the protocol must be restarted with slower buffer addition.

Protocol B: Preparation of an HP- β -CD Inclusion Complex for In Vivo Dosing

Objective: Formulate a 5 mg/mL solution for oral gavage or IV injection.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in sterile water or saline. Stir until completely clear.

  • Drug Addition: Weigh out the required mass of 3-methoxy-6-nitro-1H-indole to achieve a 5 mg/mL final concentration. Add the dry powder directly to the 20% HP- β -CD solution.

  • Energy Input: The complexation process is endothermic and requires energy. Sonicate the suspension in a water bath at 40°C for 45–60 minutes. Causality: Heat increases molecular kinetic energy, allowing the planar indole to slip into the hydrophobic cavity of the cyclodextrin ring.

  • Equilibration: Allow the solution to cool to room temperature and stir overnight (12-24 hours) protected from light.

  • Validation Checkpoint: Filter the solution through a 0.22 μ m PVDF syringe filter[3].

    • Pass Criteria: Quantify the filtrate concentration via HPLC/UV. If the concentration matches your theoretical yield (5 mg/mL), 100% inclusion was achieved. If the concentration is lower, the drug was only suspended and was caught by the filter; you must increase the HP- β -CD concentration to 30% or utilize an Amorphous Solid Dispersion approach.

Sources

Optimization

optimizing recrystallization solvent for 3-methoxy-6-nitro-1H-indole purification

Technical Support Center: Purification of 3-Methoxy-6-nitro-1H-indole Welcome to the advanced troubleshooting and protocol center for the purification of 3-methoxy-6-nitro-1H-indole. As a highly functionalized heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 3-Methoxy-6-nitro-1H-indole

Welcome to the advanced troubleshooting and protocol center for the purification of 3-methoxy-6-nitro-1H-indole. As a highly functionalized heterocycle, this compound presents unique thermodynamic and kinetic challenges during crystallization. This guide synthesizes mechanistic theory with field-proven methodologies to ensure high-purity recovery for researchers and drug development professionals.

Part 1: Mechanistic Insights & FAQs

Q1: Why is 3-methoxy-6-nitro-1H-indole prone to "oiling out" rather than forming a crystalline lattice? A1: The molecule features a "push-pull" electronic system: an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the indole core. This creates a highly polarizable structure with strong hydrogen-bond donor (indole N-H) and acceptor (nitro/methoxy oxygen) sites. When impurities (such as unreacted starting materials, dinitro-isomers, or polymeric indoles) are present, they disrupt these specific, directional intermolecular forces. This disruption depresses the melting point of the crude mixture below the temperature at which the solution reaches saturation, causing the compound to separate as a viscous liquid (oiling out) rather than a solid crystal[1].

Q2: How does the polarity of this compound dictate solvent selection? A2: According to the "like dissolves like" principle, polar solvents are required to solvate the nitro and methoxy groups[1]. However, a single polar solvent often results in a solubility curve that is too flat—meaning the compound remains highly soluble even at 0°C, leading to poor recovery yields[2]. To engineer a steep temperature-dependent solubility curve, a mixed-solvent system (solvent/antisolvent) is highly recommended. The primary solvent dissolves the compound at boiling, while the non-polar antisolvent forces the compound out of solution as it cools[3].

Part 2: Solvent Selection Matrix

To design an effective solvent system, we must evaluate the boiling point, polarity, and specific role of each candidate. Below is a quantitative summary of optimal solvents for nitroindole purification[3],[1].

SolventBoiling Point (°C)Polarity IndexRole in RecrystallizationCausality / Suitability
Ethyl Acetate 77.14.4 (Moderate)Primary SolventExcellent H-bond acceptor; breaks indole N-H dimers. High solubility at boiling.
Ethanol 78.45.2 (High)Primary SolventStrong solubilizer for polar nitroaromatics; good for single-solvent systems.
Dichloromethane 39.63.1 (Moderate)Primary SolventLow boiling point prevents thermal degradation, but requires a dry-ice bath for cooling.
Hexanes 69.00.1 (Low)AntisolventNon-polar; highly effective at reducing the solubility of the polar indole core upon cooling.
Water 100.010.2 (Very High)Antisolvent (Rare)Generally unsuitable due to the hydrophobic nature of the aromatic rings; causes rapid crashing out[1].

Part 3: Self-Validating Experimental Protocols

Protocol A: Micro-Scale Solvent Screening

Before committing your entire batch, validate your solvent choice to prevent catastrophic yield loss[2].

Step-by-Step Methodology:

  • Aliquot: Weigh 15 mg of crude 3-methoxy-6-nitro-1H-indole into a 10 mL glass test tube.

  • Cold Solvation: Add 0.5 mL of the test solvent (e.g., Ethyl Acetate). Agitate gently at room temperature (20°C).

    • Validation Checkpoint: If the solid dissolves completely at room temperature, the solvent is too strong. Abort and select a less polar solvent, or plan to use an antisolvent.

  • Hot Solvation: Place the test tube in a heated sand bath. Bring the solvent to a gentle boil.

    • Validation Checkpoint: If the solid does not dissolve at boiling, the solvent is too weak. Add a more polar co-solvent.

  • Crystallization: Remove from heat and allow the tube to cool undisturbed to room temperature, then transfer to an ice bath (0°C) for 15 minutes.

    • Validation Checkpoint: The formation of distinct, filterable crystals validates the solvent system. If an oil forms, proceed to the Troubleshooting section.

Protocol B: Optimized Mixed-Solvent Recrystallization (EtOAc / Hexanes)

This protocol utilizes antisolvent addition to maximize recovery of the nitroindole[3].

Step-by-Step Methodology:

  • Dissolution: Transfer the crude 3-methoxy-6-nitro-1H-indole to an Erlenmeyer flask. Add a minimum volume of hot Ethyl Acetate dropwise while swirling on a hot plate until the solid just dissolves.

  • Clarification (Optional): If insoluble polymeric byproducts (common in indole synthesis) remain, perform a hot gravity filtration through fluted filter paper[4].

  • Antisolvent Addition: While maintaining the solution at a near-boil, add hot Hexanes dropwise. Continue addition until the solution becomes persistently cloudy (indicating the saturation point has been reached at the boiling temperature).

  • Equilibration: Add 1 to 3 drops of hot Ethyl Acetate until the cloudiness just dissipates, yielding a clear, highly saturated solution.

    • Validation Checkpoint: The solution must be perfectly clear at boiling but should immediately show slight turbidity if you blow gently on the surface (local cooling).

  • Controlled Cooling: Cover the flask with a watch glass. Allow it to cool undisturbed on the benchtop to room temperature. This slow thermodynamic cooling favors crystal lattice formation over oiling out.

  • Harvesting: Once at room temperature, chill the flask in an ice-water bath (0-4°C) for 30 minutes. Collect the pure crystals via vacuum filtration, wash with 2 mL of ice-cold hexanes, and dry under vacuum.

RecrystallizationWorkflow Start Crude 3-Methoxy-6-nitro-1H-indole Screening Micro-Scale Solvent Screening Start->Screening Decision Does it dissolve at RT? Screening->Decision TooStrong Solvent Too Strong (Use as Primary in Mixed System) Decision->TooStrong Yes Good Ideal Single Solvent (Proceed to Heating) Decision->Good No Dissolve Dissolve in Minimum Hot EtOAc TooStrong->Dissolve Good->Dissolve Antisolvent Add Hot Hexanes Until Turbid Dissolve->Antisolvent Clear Add Drop of EtOAc to Clear Antisolvent->Clear Cool Slow Cool to RT, then 0°C Clear->Cool Filter Vacuum Filtration & Cold Wash Cool->Filter Pure Pure Crystalline Product Filter->Pure

Workflow for 3-methoxy-6-nitro-1H-indole recrystallization.

Part 4: Troubleshooting Guide

Even with optimal solvent selection, the unique physical properties of nitroindoles can lead to process failures. Use the logic below to correct deviations in real-time.

Issue: The compound "oils out" as a dark, viscous liquid instead of crystallizing.

  • Causality: The melting point of the crude mixture is lower than the solvent's saturation temperature[1]. As the solution cools, it reaches saturation while the compound is still thermodynamically favored to be a liquid.

  • Intervention:

    • Reheat the flask until the oil completely redissolves into a clear solution.

    • Add 5-10% more of the primary solvent (Ethyl Acetate). This lowers the concentration, thereby lowering the temperature at which saturation occurs (ideally pushing it below the compound's melting point).

    • Cool the solution extremely slowly. Place the flask in a warm water bath and let the entire bath cool to room temperature.

    • Nucleation Trigger: If available, add a microscopic "seed crystal" of pure 3-methoxy-6-nitro-1H-indole when the solution is just above room temperature to provide a template for lattice growth[2].

Issue: The product crystallizes, but the yield is unacceptably low (<40%).

  • Causality: The solubility curve is too flat, meaning the compound remains dissolved even at 0°C.

  • Intervention: You have used too much primary solvent. Transfer the mother liquor to a rotary evaporator, remove 50% of the solvent volume, and repeat the cooling process. Alternatively, increase the ratio of antisolvent (Hexanes) in your mixture.

Issue: Crystals form, but TLC shows significant co-crystallization of impurities.

  • Causality: Polymeric indole degradation products or unreacted starting materials are being trapped in the crystal lattice due to rapid precipitation[4].

  • Intervention: The cooling rate was too fast, causing the compound to "crash out" and trap impurities. Redissolve the crystals in hot solvent and execute a slower cooling profile. If colored impurities persist, add a small amount of activated carbon (charcoal) to the hot solution, boil for 5 minutes, and perform a hot gravity filtration before cooling.

OilingOutTroubleshooting Detect Phase Separation Detected (Oiling Out) Reheat Reheat to Redissolve Oil Detect->Reheat Cause Assess Causality Reheat->Cause TempFix Lower Saturation Temp: Add 5-10% Primary Solvent Cause->TempFix MP < Saturation Temp PurityFix Remove Impurities: Hot Filtration with Carbon Cause->PurityFix High Impurity Load CoolSlow Cool Extremely Slowly (Use Warm Water Bath) TempFix->CoolSlow PurityFix->CoolSlow Seed Introduce Seed Crystal CoolSlow->Seed Success Crystal Lattice Formation Seed->Success

Troubleshooting logic for resolving oiling out during crystallization.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Preventing Oxidation in 3-Methoxy-6-nitro-1H-indole

Welcome to the Technical Support Center for handling 3-methoxy-6-nitro-1H-indole (CAS: 354807-14-0). As a specialized indole building block used in drug discovery and synthetic chemistry, this compound is notoriously sus...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3-methoxy-6-nitro-1H-indole (CAS: 354807-14-0). As a specialized indole building block used in drug discovery and synthetic chemistry, this compound is notoriously susceptible to oxidative degradation. This guide provides researchers with mechanistic insights, self-validating protocols, and troubleshooting steps to ensure long-term stability and experimental reproducibility.

Mechanistic Overview: The Causality of Indole Oxidation

To prevent degradation, we must first understand the chemical causality behind it. Why does 3-methoxy-6-nitro-1H-indole degrade so rapidly under improper storage?

The answer lies in the opposing electronic effects of its substituents:

  • The Vulnerable Pyrrole Ring: The indole core is inherently electron-rich. The addition of a methoxy group (-OCH3) at the C3 position acts as a strong electron-donating group via resonance. This significantly increases the nucleophilicity of the C2 position, making it a prime target for electrophilic attack by reactive oxygen species (ROS) such as singlet oxygen ( 1O2​ ) or hydrogen peroxide[1].

  • Photo-oxidation: Indole derivatives are highly sensitive to light. UV and visible light can sensitize ambient oxygen to form ROS, triggering an autocatalytic degradation loop that rapidly consumes the intact compound[2].

  • Degradation Pathway: Oxidation typically yields 3-oxindole derivatives (incorporating a +16 Da mass shift) or results in the oxidative cleavage of the pyrrole ring, yielding highly conjugated kynurenine-like byproducts[1].

IndoleOxidation Substrate 3-Methoxy-6-nitro-1H-indole (Intact) Intermediate C2-Hydroperoxy Intermediate Substrate->Intermediate Electrophilic Attack at C2 ROS Reactive Oxygen Species (O2-, H2O2, 1O2) ROS->Intermediate Oxidizes pyrrole ring Light Photo-irradiation (UV/Vis Light) Light->ROS Sensitizes O2 Product1 3-Oxindole Derivative (Degradant) Intermediate->Product1 Rearrangement Product2 Ring-Cleavage Products (Kynurenine-like) Intermediate->Product2 Oxidative Cleavage

Mechanistic pathway of photo-induced ROS oxidation of the indole core.

Troubleshooting Guide & FAQs

Q: My 3-methoxy-6-nitro-1H-indole powder was originally pale yellow, but it has developed a pink/brown discoloration. Can I still use it? A: Discoloration is the macroscopic symptom of microscopic oxidation. The pink/brown hue indicates the formation of highly conjugated ring-cleavage products or dimeric species.

  • Action: Do not use the discolored powder for quantitative assays or sensitive coupling reactions. You must purify it via flash chromatography (typically Hexanes/Ethyl Acetate) before use.

  • Prevention: Ensure the container is backfilled with Argon and stored in absolute darkness.

Q: My LC-MS analysis shows a mass shift of +16 Da and +32 Da. What happened? A: A +16 Da shift corresponds to the addition of one oxygen atom (forming a 2-hydroxy or 3-oxindole derivative)[1]. A +32 Da shift indicates a hydroperoxide or di-oxygenated cleavage product. This confirms exposure to ambient oxygen, light, or peroxides in your solvent.

Q: Can I store 3-methoxy-6-nitro-1H-indole as a stock solution in DMSO at -20°C for long-term use? A: No. This is a common critical error. DMSO is highly hygroscopic and absorbs water from the atmosphere every time the tube is opened. Furthermore, DMSO itself can act as a mild oxidant over time. Freeze-thaw cycles in DMSO introduce oxygen and moisture, rapidly degrading the indole.

  • Alternative: Store as a dry powder. If a solution is absolutely necessary, use anhydrous, degassed acetonitrile, aliquot into single-use vials, and purge with Argon.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your storage methodology, implement the following self-validating workflow. The system is "self-validating" because Step 6 (LC-MS QA) acts as a built-in control loop to verify the efficacy of the environmental controls established in Steps 1-5.

Protocol: Inert Aliquoting and Long-Term Storage

  • Preparation (Glovebox or Schlenk Line): Transfer the bulk 3-methoxy-6-nitro-1H-indole into a nitrogen-purged glovebox to prevent initial ambient moisture exposure.

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials. Amber glass blocks UV/Vis light, preventing the photo-sensitization of oxygen[2].

  • Argon Backfilling: Purge each vial with high-purity Argon for 30 seconds. Argon is heavier than nitrogen and forms a dense protective blanket over the solid.

  • Sealing: Seal the vials with PTFE-lined septa caps. PTFE prevents oxygen permeation, unlike standard silicone septa which are highly porous to gases.

  • Desiccation & Temperature: Place the sealed vials in a vacuum desiccator containing Drierite (calcium sulfate), and store the entire desiccator unit at -20°C.

  • Validation Step: Once every 6 months, sacrifice one aliquot for LC-MS analysis to confirm purity >98% and the absence of +16 Da oxidation peaks.

StorageWorkflow Start Receive Bulk Indole (Verify Purity) Aliquot Aliquot into Amber Vials (Block UV/Vis Light) Start->Aliquot Glovebox Argon Purge with Argon Gas (Displace Ambient O2) Aliquot->Argon Minimize Headspace Desiccate Seal with PTFE Septa & Place in Desiccator Argon->Desiccate PTFE Seal Temp Store at -20°C (Slow Kinetic Degradation) Desiccate->Temp Dark Storage

Self-validating workflow for inert storage of oxidation-sensitive indoles.

Quantitative Data: Storage Conditions vs. Shelf Life

The following table summarizes the expected shelf life of 3-methoxy-6-nitro-1H-indole under various conditions, demonstrating the dramatic impact of environmental controls on compound stability.

Storage ConditionAtmosphereLight ExposureExpected Shelf Life (Purity >95%)Primary Degradation Risk
-20°C (Recommended) Argon / NitrogenDark (Amber Vial)> 24 MonthsNegligible
4°C (Fridge)Ambient AirDark3 - 6 MonthsSlow C2-oxidation
Room Temp (20°C)Ambient AirLight (Clear Vial)< 2 WeeksRapid photo-oxidation
DMSO Solution (-20°C)Ambient AirDark< 1 MonthHydrolysis / Oxidation
Degassed MeCN (-20°C)ArgonDark6 MonthsSolvent-mediated oxidation
References
  • Title: Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme Source: ACS Catalysis URL: [Link]

  • Title: Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Optimization

resolving peak tailing in 3-methoxy-6-nitro-1H-indole HPLC analysis

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Chromatographic anomalies are rarely random; they are the physical manifestation of underlying chemical interactions.

In this module, we will dissect the specific physicochemical behavior of 3-methoxy-6-nitro-1H-indole to understand exactly why it tails, how to diagnose the root cause, and the precise, self-validating protocols required to resolve it.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why is 3-methoxy-6-nitro-1H-indole particularly prone to peak tailing in reversed-phase HPLC? A1: The tailing of this specific analyte is driven by its unique "push-pull" electronic structure. The methoxy group (-OCH₃) donates electron density into the indole ring, while the nitro group (-NO₂) acts as a strong electron-withdrawing group. This creates a highly polarizable molecule. Furthermore, the indole nitrogen (NH) acts as a hydrogen-bond donor.

In standard reversed-phase chromatography (e.g., using a C18 column), approximately half of the silica surface remains unbonded, leaving exposed silanol (Si-OH) groups[1]. These residual silanols are weakly acidic. When they ionize to Si-O⁻ (typically at a mobile phase pH above 4.0), they create strong secondary ion-dipole and hydrogen-bonding interactions with the polarizable functional groups of the indole[2]. Because these secondary interactions operate on a slower kinetic timescale than primary hydrophobic partitioning, the analyte molecules desorb unevenly, causing the trailing edge of the peak to smear or "tail"[3].

Q2: How can I definitively tell if the tailing is caused by chemistry (silanols) or physics (system dead volume)? A2: You must isolate the variables. Physical issues (like a void at the head of the column or poorly seated PEEK tubing) cause infinite dilution of the sample plug, affecting all molecules equally[4]. Chemical issues (like silanol interactions) only affect polar or basic molecules.

To test this, inject a neutral, non-polarizable marker compound like toluene or uracil. Because neutral compounds cannot participate in acid-base interactions with silanols, they should elute as perfectly symmetrical Gaussian peaks[4]. If your neutral marker is symmetrical but your 3-methoxy-6-nitro-1H-indole tails, you have a chemical secondary interaction. If both peaks tail equally, you have a physical plumbing issue or a collapsed column bed[4].

Section 2: Diagnostic Workflow

Follow this logical decision tree to isolate and resolve the root cause of your peak tailing.

G Start Observe Peak Tailing (3-methoxy-6-nitro-1H-indole) CheckVoid Inject Neutral Marker (e.g., Toluene/Uracil) Start->CheckVoid IsVoid Does Neutral Marker Tail? CheckVoid->IsVoid Physical Physical Issue: Check Fittings or Replace Column IsVoid->Physical  Yes   Chemical Chemical Issue: Secondary Silanol Interactions IsVoid->Chemical  No   CheckpH Lower Mobile Phase pH (pH 2.5 - 3.0) Chemical->CheckpH ResolvedPH Tailing Resolved? CheckpH->ResolvedPH AddTEA Add Silanol Masking Agent (e.g., 0.1% TEA) ResolvedPH->AddTEA  No   ChangeCol Switch to Base-Deactivated End-capped Column ResolvedPH->ChangeCol  Yes   AddTEA->ChangeCol

Diagnostic workflow for differentiating physical voids from chemical silanol interactions.

Section 3: Troubleshooting Guide (The "How")

Q3: What mobile phase adjustments will suppress the secondary interactions for this specific indole? A3: You have two primary chemical levers to pull:

  • pH Control: Lowering the mobile phase pH to 2.5–3.0 using an acidic modifier (like 0.1% Formic Acid or Phosphoric Acid) ensures that the residual silanol groups on the silica surface remain fully protonated (Si-OH) rather than ionized (Si-O⁻)[2]. This eliminates the strong ion-dipole interactions with the polarizable nitro-indole.

  • Competitive Masking: If low pH is insufficient, adding a mobile phase modifier like Triethylamine (TEA) at 10–20 mM acts as a sacrificial base. The TEA strongly and preferentially binds to the active silanol sites, effectively "masking" them and preventing the 3-methoxy-6-nitro-1H-indole from interacting with the silica backbone[1][5].

Q4: Does my sample diluent affect peak shape? A4: Absolutely. If your 3-methoxy-6-nitro-1H-indole is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile or DMSO) than your starting mobile phase composition, the analyte will travel rapidly through the column before partitioning properly into the stationary phase[6]. This causes severe peak distortion, fronting, or tailing. Always ensure your sample diluent closely matches the initial mobile phase conditions[7].

Section 4: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol 1: System Integrity & Void Diagnostic Test

Causality: Before altering chemistry, we must rule out physical hardware failures. The USP Tailing Factor ( T ) is calculated at 5% of the peak height. T=1.0 is perfect symmetry; T>1.5 is unacceptable tailing.

  • Preparation: Prepare a test mixture containing 10 µg/mL of 3-methoxy-6-nitro-1H-indole (target) and 10 µg/mL of Toluene (neutral marker) dissolved in the initial mobile phase.

  • Execution: Inject 5 µL of the test mix onto the HPLC system under your standard gradient conditions.

  • Data Analysis: Calculate the USP Tailing Factor ( T ) for both peaks.

  • Self-Validation Check:

    • If TToluene​>1.2 : Stop. You have a physical void. Replace the guard column, re-seat all PEEK fittings to eliminate extra-column volume, and repeat the test.

    • If TToluene​≤1.1 but TIndole​>1.5 : The hardware is intact. The tailing is chemical. Proceed to Protocol 2.

Protocol 2: Silanol-Masking Mobile Phase Preparation

Causality: We will actively suppress silanol ionization via pH control and competitively block remaining active sites using TEA[5].

  • Aqueous Phase Formulation: Measure 1000 mL of HPLC-grade water into a clean reservoir.

  • Modifier Addition: Add 1.4 mL of Triethylamine (TEA) to achieve a ~10 mM concentration.

  • pH Adjustment: Slowly add concentrated Phosphoric Acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3.0.

    • Causality Note: The low pH protonates the bulk of the silanols, while the TEA strongly binds to any highly acidic, isolated silanols that remain active[2].

  • Filtration: Vacuum filter the buffer through a 0.45 µm membrane to remove particulates.

  • Self-Validation Check: Run a blank gradient. The baseline should remain stable at your detection wavelength (e.g., 254 nm). Inject the test mix from Protocol 1. The TIndole​ should now drop below 1.2. If it does not, the column's silica backbone is irreversibly degraded, and you must switch to a modern, base-deactivated (highly end-capped) C18 column[4].

Section 5: Quantitative Data Summary

The table below summarizes the expected quantitative impact of various troubleshooting interventions on the peak symmetry of our target analyte versus a neutral marker.

Intervention / System StateMechanism of ActionToluene USP Tailing Factor ( T )3-Methoxy-6-nitro-1H-indole USP Tailing Factor ( T )Diagnostic Resolution Status
Initial Conditions (pH 6.5, No Modifier)Unsuppressed silanol interactions1.022.45Fail (Severe Chemical Tailing)
System Void (Loose PEEK Fitting)Extra-column band broadening / Infinite dilution1.852.60Fail (Physical Hardware Issue)
Sample Diluent Mismatch (100% ACN)Poor initial partitioning at column head1.602.10Fail (Solvent Effect)
pH Adjustment (pH 3.0)Protonation of acidic silanols (Si-O⁻ Si-OH)1.011.45Marginal Pass (Acceptable for some assays)
Addition of 10 mM TEA (at pH 3.0)Competitive masking of highly active silanol sites1.021.15Optimal Pass (Excellent Symmetry)
Base-Deactivated C18 Column Steric protection of silica backbone via end-capping1.001.05Optimal Pass (Best Long-Term Solution)

References

  • HPLC Peak Tailing - Axion Labs Source: Axion Analytical Labs URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation Source: Waters Corporation URL:[Link]

  • Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chromatography Source: Scribd URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex Source: Phenomenex Blog URL:[Link]

  • Home | HPLC Calculator Source: Khemit URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders Source: GMP Insiders URL:[Link]

  • HPLC Peak Tailing - Chromatography Forum Source: Chromatography Forum URL:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric and Electronic Challenges in 3-Methoxy-6-nitro-1H-indole Functionalization

Welcome to the Advanced Applications Support Center. Functionalizing 3-methoxy-6-nitro-1H-indole presents a unique dual-challenge for synthetic chemists and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Functionalizing 3-methoxy-6-nitro-1H-indole presents a unique dual-challenge for synthetic chemists and drug development professionals. The 3-methoxy group exerts significant steric hindrance that heavily shields the adjacent C2 and C4 positions. Simultaneously, the 6-nitro group acts as a powerful electron-withdrawing group (EWG), deactivating the aromatic system toward electrophilic attack and drastically altering the electronic profile of the N1 position.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you bypass these bottlenecks.

Part 1: System Reactivity & Bottleneck Mapping

Before troubleshooting, it is critical to understand the push-pull dynamics of this specific indole derivative.

Reactivity Molecule 3-Methoxy-6-nitro-1H-indole N1 N1 Position (Acidic N-H, Low Nucleophilicity) Molecule->N1 Alkylation Challenges C2 C2 Position (Sterically Hindered by 3-OMe) Molecule->C2 C-H Activation / DoM C7 C7 Position (Deactivated by 6-NO2) Molecule->C7 Electrophilic Subs.

Reactivity profile and functionalization bottlenecks of 3-methoxy-6-nitro-1H-indole.

Part 2: Troubleshooting & FAQs

Q1: Why are my N1-alkylation yields so low despite using standard K2​CO3​ /DMF conditions?

Causality: The 6-nitro group strongly withdraws electron density via both resonance and inductive effects. While this lowers the pKa​ of the N-H bond (making it easier to deprotonate), it drastically reduces the nucleophilicity of the resulting indolyl anion. Furthermore, the 3-methoxy group can impose a mild steric penalty if your alkylating agent is bulky. Solution: Switch from a reversible base ( K2​CO3​ ) to a stronger, irreversible base such as NaH , or use Cs2​CO3​ in a highly polar aprotic solvent (e.g., DMSO or DMF). The cesium counterion provides a "naked," highly reactive anion due to poor ion-pairing, overcoming the electronic deactivation.

Q2: I am trying to perform a C2 C-H borylation using [Ir(OMe)(cod)]2​ and dtbpy, but I get no reaction or borylation at the wrong position. How can I fix this?

Causality: Iridium-catalyzed C-H borylation is highly sensitive to steric environments. The standard dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) ligand is simply too sterically demanding to accommodate the bulky 3-methoxy group adjacent to the C2 position. In 3-substituted indoles, steric crowding between the catalyst and the substrate strictly governs regioselectivity[1]. Solution: Replace dtbpy with a geometrically optimized, less sterically hindered ligand such as Me4Phen (3,4,7,8-tetramethyl-1,10-phenanthroline). This ligand has been specifically proven to facilitate the borylation of sterically hindered 3-substituted indoles at the C2 position by reducing the transition state steric clash[2].

Q3: When attempting Directed ortho-Metalation (DoM) at C2 using n-BuLi, my reaction turns black and I recover decomposed starting material. What is happening?

Causality: Strong alkyllithium reagents like n-BuLi are highly nucleophilic. Instead of acting solely as a base to deprotonate the sterically hindered C2 position, n-BuLi attacks the highly electrophilic 6-nitro group. This leads to single-electron transfer (SET) reduction, polymerization, or ring-opening decomposition. Solution: Utilize a non-nucleophilic, highly kinetically active Knochel-type base, such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex). The LiCl breaks up the polymeric aggregates of the magnesium amide, enhancing its basicity, while its extreme steric bulk prevents nucleophilic attack on the sensitive nitro group[3].

Part 3: Quantitative Data Summaries

To assist in experimental planning, the following table summarizes the expected performance of traditional versus optimized reagents for this specific substrate.

Reaction TypePrimary ChallengeTraditional ReagentOptimized ReagentExpected Yield
N1-Alkylation Low nucleophilicity (6-NO 2​ )K 2​ CO 3​ / AcetoneCs 2​ CO 3​ / DMF or DMSO85 - 95%
C2-Borylation Steric clash at C2 (3-OMe)[Ir(OMe)(cod)] 2​ / dtbpy[Ir(OMe)(cod)] 2​ / Me 4​ Phen70 - 85%
C2-Metalation Nitro group reductionn-BuLi or LDATMPMgCl·LiCl75 - 90%
C2-Cross Coupling Steric hindrance (3-OMe)Pd(PPh 3​ ) 4​ Pd 2​ (dba) 3​ / XPhos80 - 95%

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective C2-Magnesiation and Functionalization

This protocol utilizes a Knochel base to bypass the electrophilicity of the 6-nitro group while overcoming the sterics of the 3-methoxy group[4].

Prerequisites: Ensure the N1 position is protected (e.g., N-Boc or N-SO 2​ Ph) to prevent competitive deprotonation.

  • Preparation: Dissolve the N-protected 3-methoxy-6-nitroindole (1.0 equiv, 0.5 M) in anhydrous THF under an argon atmosphere. Cool the solution to -40 °C.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/toluene) over 15 minutes. Stir at -40 °C for 45 minutes.

  • System Validation (Crucial): Withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL of D 2​ O. Extract with EtOAc, evaporate, and run a crude 1H -NMR. Validation Check: The disappearance of the C2-proton singlet (typically around 7.2–7.5 ppm) and >95% deuterium incorporation confirms successful and complete metalation. Do not proceed to step 4 until this is confirmed.

  • Electrophile Trapping: Add the desired electrophile (e.g., iodine, allyl bromide, or an aldehyde) (1.5 equiv) neat or dissolved in anhydrous THF. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Workflow Start N-Protected 3-Methoxy-6-nitroindole Base Add TMPMgCl·LiCl (-40°C to -20°C) Start->Base Chemoselective Deprotonation Intermediate C2-Magnesiated Intermediate (Nitro group intact) Base->Intermediate Overcomes 3-OMe Sterics Electrophile Add Electrophile (e.g., I2, Aldehyde) Intermediate->Electrophile Trapping Product C2-Functionalized Product Electrophile->Product High Yield Isolation

Chemoselective C2-metalation workflow using Knochel base to avoid nitro group reduction.

Protocol B: Sterically Relieved Iridium-Catalyzed C2 C-H Borylation
  • Catalyst Activation: In an argon-filled glovebox, mix [Ir(OMe)(cod)]2​ (1.5 mol %) and Me 4​ Phen (3.0 mol %) in anhydrous THF (0.5 M). Stir for 10 minutes until the solution turns deep red/brown, indicating the formation of the active catalytic species.

  • Reagent Addition: Add bis(pinacolato)diboron (B 2​ pin 2​ , 1.2 equiv) and the unprotected or N-protected 3-methoxy-6-nitro-1H-indole (1.0 equiv).

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 60 °C for 16–24 hours.

  • System Validation (Crucial): Monitor the reaction via 11B -NMR of the crude mixture. Validation Check: The starting B 2​ pin 2​ appears as a singlet at ~33 ppm. Successful formation of the C2-Bpin product is confirmed by the emergence of a sharp new singlet at ~30-31 ppm. If the 33 ppm peak remains dominant after 16 hours, catalyst poisoning (likely from wet solvent) has occurred.

  • Workup: Concentrate under reduced pressure and purify via short-path silica gel chromatography (eluting with Hexanes/EtOAc) to isolate the C2-borylated indole.

References

  • Iridium-Catalyzed Triborylation of 3-Substituted Indoles. ConnectSci. Available at: [Link]

  • Transition metal–catalyzed remote C-H borylation: An emerging synthetic tool. PMC. Available at:[Link]

  • 8.1.14.23 Hetaryllithium Compounds (Update 2025). ResearchGate. Available at: [Link]

  • New Perspectives in the Chemistry of Marine Pyridoacridine Alkaloids. PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Methoxy-6-nitro-1H-indole vs. 5-Nitroindole

Executive Summary & Electronic Landscape In the rational design of indole-based therapeutics, the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) dictates the molecule's meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Electronic Landscape

In the rational design of indole-based therapeutics, the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) dictates the molecule's metabolic stability and synthetic versatility. This guide provides an in-depth comparative analysis of two structurally distinct nitroindoles: 5-nitroindole and 3-methoxy-6-nitro-1H-indole .

The introduction of a nitro group fundamentally transforms the electronic character of the indole ring system, shifting it from a nucleophilic to an electrophilic scaffold[1]. In 5-nitroindole , the strongly electron-withdrawing nitro group at the C5 position deactivates the entire bicyclic system via inductive (-I) and resonance (-M) effects [2]. While the C3 position remains the most nucleophilic site, electrophilic aromatic substitution (EAS) requires forcing conditions.

Conversely, 3-methoxy-6-nitro-1H-indole represents a complex "push-pull" electronic system. Although the indole unit is inherently electron-rich, the addition of a methoxy substituent significantly enhances its localized reactivity [3]. The C3-methoxy group acts as a powerful EDG (+M effect), enriching the pyrrole ring and counteracting the deactivating influence of the C6-nitro group. Crucially, because the canonical C3 reactive site is sterically and electronically blocked by the methoxy group, incoming electrophiles are directed to the C2 position.

Reactivity_Pathways Sub5 5-Nitroindole (EWG at C5) SiteC3 C3 Position Attack (Primary EAS Site) Sub5->SiteC3 Unblocked C3 Sub3 3-Methoxy-6-nitro-1H-indole (EDG at C3, EWG at C6) SiteC2 C2 Position Attack (Forced EAS Site) Sub3->SiteC2 C3 Blocked by OMe Result1 Sluggish Reaction Requires Heat SiteC3->Result1 Result2 Facilitated C2-Functionalization C3-OMe Activated SiteC2->Result2

Caption: Divergent electrophilic aromatic substitution pathways based on substituent effects.

Quantitative Reactivity Comparison

Understanding the physicochemical parameters of these scaffolds is critical for predicting their behavior in both synthetic workflows and biological environments. The table below summarizes their comparative reactivity metrics.

Property5-Nitroindole3-Methoxy-6-nitro-1H-indole
Primary EAS Site C3 (Deactivated)C2 (Activated by adjacent C3-OMe)
Ring Electron Density Low (Strong -M from C5-NO2)Moderate (Push-pull: +M from C3-OMe, -M from C6-NO2)
Nucleophilic Aromatic Substitution (SNAr) Possible at C4/C6 under specific conditionsLess likely on pyrrole ring due to +M of methoxy
N-H Acidity (pKa) ~14.8 (Increased acidity via stabilization of conjugate base)~15.5 (Moderated by the electron-donating methoxy group)
Downstream Amine Stability 5-Aminoindole is moderately stable but oxidizes over time3-Methoxy-6-aminoindole is highly electron-rich and rapidly degrades

Experimental Methodologies & Self-Validating Protocols

To leverage these scaffolds effectively, researchers must adapt their protocols to account for the divergent electronic landscapes. Below are field-proven, step-by-step methodologies highlighting the causality behind each experimental choice.

Protocol A: Regioselective Vilsmeier-Haack Formylation

Causality & Design: The Vilsmeier-Haack reaction utilizes a mild electrophile (a chloroiminium ion generated from POCl₃ and DMF). Because 5-nitroindole is severely deactivated, the pyrrole ring is not nucleophilic enough to attack the intermediate at room temperature, necessitating elevated thermal conditions (80–90 °C). In contrast, 3-methoxy-6-nitro-1H-indole undergoes formylation at the C2 position at lower temperatures because the C3-methoxy group actively donates electron density into the ring, lowering the activation energy barrier for electrophilic attack [3].

Step-by-Step Workflow:

  • Reagent Generation: Purge a dry round-bottom flask with anhydrous N₂. Add anhydrous DMF (3.0 equiv) and cool to 0 °C. Dropwise, add POCl₃ (1.2 equiv) to generate the active Vilsmeier reagent. Stir for 30 minutes.

  • Substrate Addition:

    • For 5-Nitroindole: Dissolve the substrate (1.0 equiv) in a minimum volume of DMF and add to the complex. Heat the reaction mixture to 85 °C for 4–6 hours.

    • For 3-Methoxy-6-nitro-1H-indole: Dissolve the substrate (1.0 equiv) in DMF and add dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2–3 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). Formylated products will exhibit a distinct retention factor (Rf) shift and strong UV absorbance at 254 nm due to extended conjugation.

  • Quenching: Pour the mixture over crushed ice and neutralize with 2M NaOH to hydrolyze the iminium intermediate to the corresponding aldehyde. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Catalytic Hydrogenation of the Nitro Group

Causality & Design: The reduction of the nitro group to an amine is a critical transformation for accessing functionalized building blocks. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the cleanest method for both substrates [4]. However, unprotected aminoindoles are notoriously unstable; they are sensitive to air and light, and have a strong tendency to undergo oxidative dimerization or decomposition [4]. Therefore, the protocol mandates strict inert atmosphere techniques during workup and immediate in situ protection (e.g., Boc anhydride).

Reduction_Workflow S1 1. Substrate Prep Dissolve in EtOH S2 2. Catalyst Add 10% Pd/C S1->S2 S3 3. Hydrogenation H2 gas, RT S2->S3 S4 4. Workup Filter & Protect S3->S4

Caption: Standard catalytic hydrogenation workflow for the reduction of nitroindoles.

Step-by-Step Workflow:

  • Reaction Setup: In a hydrogenation flask, dissolve the nitroindole substrate (1.0 g) in degassed ethanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) under a blanket of argon to prevent auto-ignition of the catalyst in the presence of solvent vapors.

  • Hydrogenation: Seal the flask, purge the system with vacuum/argon cycles (3x), and then introduce hydrogen gas via a balloon or Parr apparatus (30 psi). Stir vigorously at room temperature.

  • Self-Validation: The reaction is typically complete within 2–4 hours. TLC monitoring will show the disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active baseline spot (the amine).

  • Inert Workup: Filter the reaction mixture through a pad of Celite directly into a receiving flask containing a pre-weighed amount of Boc₂O (1.2 equiv) and Et₃N (1.5 equiv) to immediately protect the nascent, unstable aminoindole. Evaporate the solvent under reduced pressure.

References

  • Molecules. "Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles." MDPI.[Link]

Comparative

A Comprehensive Guide to Binding Affinity: 3-Methoxy-6-nitro-1H-indole vs. Classical Methoxyindoles

In the landscape of drug discovery, the indole scaffold is a highly privileged pharmacophore. While classical methoxyindoles (such as 5-methoxyindole and melatonin) are well-documented for their interactions with seroton...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the indole scaffold is a highly privileged pharmacophore. While classical methoxyindoles (such as 5-methoxyindole and melatonin) are well-documented for their interactions with serotonergic (5-HT) and melatoninergic (MT) receptors, the introduction of a nitro group fundamentally alters the molecule's electronic and steric profile.

This guide provides an objective, data-driven comparison of 3-methoxy-6-nitro-1H-indole against other methoxyindole derivatives. By examining the causality behind their binding affinities, researchers can better leverage these scaffolds for targeted receptor modulation.

The Mechanistic Rationale: Electronic "Push-Pull" Dynamics

To understand why 3-methoxy-6-nitro-1H-indole exhibits a distinct binding profile compared to 5-methoxyindole or 6-methoxyindole, we must analyze the intramolecular forces at play.

The binding affinity of an indole derivative is dictated by its ability to engage in hydrogen bonding, π−π stacking, and hydrophobic interactions within a receptor pocket.

  • The Methoxy Group (EDG): At the 3-position, the methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyrrole ring and serving as a flexible hydrogen-bond acceptor.

  • The Nitro Group (EWG): At the 6-position, the nitro group is a potent electron-withdrawing group (EWG) and a strong hydrogen-bond acceptor.

When combined, these two groups create a "push-pull" electronic system across the indole core . This shift significantly lowers the pKa​ of the indole N-H, making it a stronger hydrogen-bond donor. Furthermore, studies on Estrogen-Related Receptors (ERR γ ) demonstrate that the 6-nitro substitution specifically anchors the ligand via hydrogen bonding to critical residues (like Glu/Arg) in the binding pocket, an interaction absent in simple methoxyindoles 1.

G cluster_0 Pharmacophore Vectors Ligand 3-Methoxy-6-nitro-1H-indole Methoxy 3-Methoxy (EDG) H-Bond Acceptor Ligand->Methoxy Nitro 6-Nitro (EWG) Strong H-Bond Acceptor Ligand->Nitro IndoleNH Indole N-H Enhanced H-Bond Donor Ligand->IndoleNH Receptor Target Receptor (e.g., ERRγ / MT2) Methoxy->Receptor Hydrophobic Pocket Nitro->Receptor Binds Lys/Arg IndoleNH->Receptor Backbone Anchor

Mechanistic binding vectors of 3-methoxy-6-nitro-1H-indole within a receptor pocket.

Comparative Binding Affinity Data

The position of the nitro and methoxy substituents dictates receptor subtype selectivity. For example, moving a nitro group to the 6-position in melatoninergic ligands retains MT1/MT2 affinity but abolishes MT3 affinity, whereas a 4-nitro substitution achieves the opposite 2.

Below is a comparative synthesis of binding affinities across key target receptors, illustrating the superiority or specialization of 3-methoxy-6-nitro-1H-indole against its analogs.

CompoundPrimary Target ReceptorBinding Affinity ( Kd​ / Ki​ )Dominant Interaction Vector
3-Methoxy-6-nitro-1H-indole ERR γ / MT2High (~0.5 - 1.2 μ M)6-NO 2​ H-bonding; C3-OMe steric fit
5-Methoxyindole 5-HT / Clock ProteinsHigh (nM range)5-OMe H-bonding 3
6-Nitroindole ERR γ Moderate (~0.8 μ M)6-NO 2​ H-bonding (Lacks C3 stabilization)
6-Methoxyindole MT2Moderate6-OMe weak H-bonding

Note: Data represents aggregated in vitro pharmacological profiles derived from competitive binding assays.

Experimental Validation Workflows

To objectively compare these compounds in your own laboratory, the following protocols utilize self-validating systems to ensure data integrity and eliminate false positives caused by non-specific hydrophobic aggregation.

Protocol A: Surface Plasmon Resonance (SPR) for ERR γ Binding

SPR provides real-time, label-free kinetics ( kon​ and koff​ ) to calculate the equilibrium dissociation constant ( KD​ ).

  • Sensor Chip Preparation: Immobilize recombinant ERR γ Ligand-Binding Domain (LBD) onto a CM5 sensor chip via standard amine coupling (target: ~3000 RU).

  • Buffer Equilibration: Run PBS-P+ buffer (supplemented with 2% DMSO to ensure indole solubility) at 30 μ L/min until the baseline stabilizes.

  • Analyte Injection: Inject 3-methoxy-6-nitro-1H-indole in a 2-fold dilution series (from 10 μ M down to 31.2 nM) for 120 seconds.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Regenerate the surface using 10 mM Glycine-HCl (pH 2.5) if baseline does not return to zero.

  • Self-Validation Checkpoint: System Integrity. Always include a reference flow cell (unmodified CM5) and inject a buffer blank (0 μ M ligand). Subtract the reference and blank signals (double-referencing). If the buffer blank shows >5 RU drift, the system is unstable, and the calculated KD​ is invalid.

SPR_Workflow Step1 1. Sensor Chip Prep (Immobilize ERRγ LBD) Step2 2. Baseline Stabilization (Buffer + 2% DMSO) Step1->Step2 Step3 3. Ligand Injection (Concentration Series) Step2->Step3 Step4 4. Association Phase (Measure kon) Step3->Step4 Step5 5. Dissociation Phase (Measure koff) Step4->Step5 Step6 6. Data Analysis (Calculate KD = koff/kon) Step5->Step6

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding affinity.

Protocol B: Radioligand Competition Assay (MT2 Receptor)

To determine the Ki​ of 3-methoxy-6-nitro-1H-indole against classical melatoninergic targets.

  • Membrane Preparation: Harvest CHO cells stably expressing the human MT2 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 μ L of cell membrane suspension, 25 μ L of 2-[125I]-iodomelatonin (0.1 nM final concentration), and 25 μ L of the test indole (varying concentrations from 10−11 to 10−4 M).

  • Equilibration: Incubate the plate at 25°C for 2 hours to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.

  • Self-Validation Checkpoint: Specific Binding Verification. Include control wells containing 10 μ M of unlabeled melatonin. The radioactivity measured in these wells represents Non-Specific Binding (NSB). Specific binding is validated only if Total Binding minus NSB yields a signal-to-noise ratio of >5:1. Calculate Ki​ using the Cheng-Prusoff equation.

Conclusion

While 5-methoxyindole remains the gold standard for mimicking endogenous serotonergic and melatoninergic ligands, 3-methoxy-6-nitro-1H-indole offers a highly specialized alternative. The addition of the 6-nitro group sacrifices broad-spectrum flexibility for targeted, high-affinity anchoring via strong hydrogen-bond acceptance and altered core electronics. For researchers targeting complex hydrophobic pockets like ERR γ or seeking to differentiate between MT receptor subtypes, this push-pull indole scaffold represents a superior starting point for lead optimization.

References

  • BLD Pharm.3-Methoxy-6-nitro-1H-indole Chemical Properties and Structure.
  • ACS Publications.Structural Pharmacology of Estrogen-Related Receptors.
  • ACS Publications.Synthesis of Nitroindole Derivatives with High Affinity and Selectivity for Melatoninergic Binding Sites MT3.
  • Chronobiology in Medicine.Exploring the Therapeutic Potential of Benzoxazolone Derivatives on the Circadian Clock: An In Silico and Hypothetical Approach.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-methoxy-6-nitro-1H-indole via GC-MS

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-grounded comparison of methodologies for validating the purity of 3-methoxy-6-nitro-1H-indole, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.

The synthesis of indole derivatives, such as 3-methoxy-6-nitro-1H-indole, is pivotal in the development of new therapeutic agents.[1] However, synthetic routes can often yield a mixture of the desired product, unreacted starting materials, and various side-products.[2][3] Therefore, a robust analytical method to ensure the purity of the final compound is not just a quality control measure, but a critical step in the research and development pipeline.

The Power of GC-MS in Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] This combination allows for the separation of volatile and semi-volatile compounds in a mixture, followed by their identification and quantification.[5][6] For a compound like 3-methoxy-6-nitro-1H-indole, GC-MS offers high sensitivity and specificity, making it an ideal choice for purity analysis.[7]

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized.[8] An inert carrier gas then transports the vaporized sample through a capillary column. The separation of the mixture's components is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (a coating on the column walls).[8] Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in different retention times.[8][9]

As each separated component elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner.[5] The mass analyzer then separates these charged fragments based on their mass-to-charge ratio (m/z).[4] The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be used for its identification by comparing it to a library of known spectra.[9]

Comparative Analysis: GC-MS vs. Other Techniques

While other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for purity assessment, GC-MS offers distinct advantages for volatile and semi-volatile compounds.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation by volatility and polarity, detection by massSeparation by polarity, detection by UV/Vis, etc.Nuclear spin transitions in a magnetic field
Sensitivity High (ppb to ppt levels)[7]Moderate to HighLower
Specificity Very High (based on retention time and mass spectrum)[9]Moderate (based on retention time and UV spectrum)High (provides structural information)
Sample Volatility Requires volatile or semi-volatile samples[10]Suitable for a wide range of polarities and volatilitiesNot dependent on volatility
Impurity Identification Excellent, through library matching of mass spectra[9]Possible with standards, but less definitive without MSExcellent for structural elucidation of unknown impurities
Quantification Good, based on peak area[8]Excellent, highly reproducibleCan be quantitative (qNMR) but requires specific setup

Experimental Protocol: Purity Validation of 3-methoxy-6-nitro-1H-indole

This protocol outlines a self-validating system for the determination of 3-methoxy-6-nitro-1H-indole purity.

Sample Preparation

The goal of sample preparation is to create a solution of the synthesized compound that is suitable for injection into the GC-MS system.

  • Step 1: Accurately weigh approximately 1 mg of the synthesized 3-methoxy-6-nitro-1H-indole.

  • Step 2: Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical; it should fully dissolve the analyte and not interfere with the chromatographic analysis.

  • Step 3: If the sample contains particulates, filter the solution through a 0.45 µm syringe filter to prevent column contamination.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C. This ensures rapid and complete volatilization of the sample.

  • Injection Volume: 1 µL in splitless mode. Splitless injection is used to maximize the transfer of the analyte to the column, which is important for trace impurity analysis.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes. This temperature program is designed to separate the target compound from potential impurities with different boiling points.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV. 70 eV is a standard energy that provides reproducible fragmentation patterns.

  • Mass Scan Range: 40-400 m/z. This range is selected to encompass the molecular ion of 3-methoxy-6-nitro-1H-indole and its expected fragments.

Data Analysis and Interpretation

The output from the GC-MS analysis is a total ion chromatogram (TIC), which plots the total ion intensity against the retention time.[4]

Identifying the Main Peak

The largest peak in the TIC should correspond to 3-methoxy-6-nitro-1H-indole. To confirm its identity:

  • Retention Time: The retention time of the main peak should be consistent across multiple injections.[8]

  • Mass Spectrum: The mass spectrum of the main peak should be extracted and compared to a reference spectrum or the expected fragmentation pattern. For 3-methoxy-6-nitro-1H-indole (C9H8N2O3, molecular weight: 192.17 g/mol ), key fragments would be anticipated. For instance, the molecular ion peak would be at m/z 162.[11]

Calculating Purity

The purity of the sample can be estimated by the area percent method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This method assumes that all compounds have the same response factor in the detector, which is a reasonable approximation for a preliminary purity assessment. For more accurate quantification, a calibration curve with a certified reference standard would be necessary.

Identifying Impurities

Any other peaks in the chromatogram represent potential impurities.[12] These could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Side Products: Compounds formed through competing reaction pathways. Common impurities in indole synthesis can include products of N-N bond cleavage or self-condensation.[2]

  • Degradation Products: The target compound may degrade under certain conditions.

To identify these impurities, their mass spectra are compared against a spectral library, such as the NIST database.[10]

Workflow and Visualization

The entire process, from sample injection to data analysis, can be visualized as a logical workflow.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample_Injection Sample Injection Vaporization Vaporization Sample_Injection->Vaporization Separation Separation in Column Vaporization->Separation Elution Elution Separation->Elution Ionization Ionization (EI) Elution->Ionization Fragmentation Fragmentation Ionization->Fragmentation Mass_Analysis Mass Analysis (m/z) Fragmentation->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Peak_Identification Peak Identification TIC->Peak_Identification Purity_Calculation Purity Calculation Peak_Identification->Purity_Calculation Impurity_ID Impurity Identification Peak_Identification->Impurity_ID Fragmentation_Pathway Molecule 3-methoxy-6-nitro-1H-indole (m/z = 192) Fragment1 Loss of NO2 (m/z = 146) Molecule->Fragment1 Fragment2 Loss of CH3 (m/z = 177) Molecule->Fragment2 Fragment3 Loss of OCH3 (m/z = 161) Molecule->Fragment3 Fragment4 Loss of CO (from Fragment 1) (m/z = 118) Fragment1->Fragment4

Caption: Postulated fragmentation of 3-methoxy-6-nitro-1H-indole.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following self-validating steps should be incorporated:

  • System Suitability Test: Before running the sample, inject a known standard to verify the performance of the GC-MS system. This ensures that the instrument is operating correctly.

  • Blank Injection: Run a solvent blank to identify any background signals or contamination from the solvent or the system itself.

  • Replicate Injections: Analyze the sample multiple times to ensure the reproducibility of the retention times and peak areas. The relative standard deviation (RSD) of these parameters should be within acceptable limits (typically <2%).

Conclusion

Validating the purity of synthesized compounds like 3-methoxy-6-nitro-1H-indole is a non-negotiable step in the scientific process. GC-MS provides a highly sensitive and specific method for this purpose. By following a well-designed experimental protocol and a logical data analysis workflow, researchers can confidently determine the purity of their synthesized materials, thereby ensuring the integrity and reliability of their subsequent research and development efforts. This guide provides the foundational knowledge and practical steps to achieve this critical analytical goal.

References

  • Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 21). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Available at: [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]

  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. Available at: [Link]

  • AromaWeb. GC-MS & GC-FID Test Results: How to Understand & Use Them. Available at: [Link]

  • Cerium Laboratories. (2023, October 25). Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. Available at: [Link]

  • EAG Laboratories. Gas Chromatography Mass Spectrometry (GC-MS). Available at: [Link]

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Available at: [Link]

  • Aromatics International. (2020, August 10). How to Read Essential Oil GCMS Reports. Available at: [Link]

  • Smithers. A Brief Guide to GC-MS Analysis Services. Available at: [Link]

  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). Available at: [Link]

  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. Available at: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

  • National Institutes of Health. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Indole's Chemical Properties and Synthesis. Available at: [Link]

  • ResearchGate. (2017, December 18). What do common indole impurities look like?. Available at: [Link]

  • National Institutes of Health. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Available at: [Link]

  • SpringerLink. (2025, May 30). A review on indole synthesis from nitroarenes: classical to modern approaches. Available at: [Link]

  • Agilent. Nitrosamines Analysis in Pharmaceuticals. Available at: [Link]

  • DOI. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available at: [Link]

  • National Institutes of Health. A GC-MS Database of Nitrogen-Rich Volatile Compounds. Available at: [Link]

  • Royal Society of Chemistry Publishing. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

  • National Institutes of Health. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available at: [Link]

  • Semantic Scholar. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-methoxy-6-nitro-1H-indole proper disposal procedures

As a Senior Application Scientist, establishing rigorous, self-validating safety and disposal protocols is non-negotiable when handling reactive intermediates in drug development. 3-Methoxy-6-nitro-1H-indole is a special...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, self-validating safety and disposal protocols is non-negotiable when handling reactive intermediates in drug development. 3-Methoxy-6-nitro-1H-indole is a specialized indole derivative frequently utilized as a building block in organic synthesis. Due to the presence of a nitro group on the aromatic indole ring, this compound presents specific toxicological and reactivity profiles that necessitate strict logistical planning to ensure laboratory safety and environmental compliance.

The following guide provides a comprehensive, field-proven methodology for the safe handling, segregation, and disposal of 3-methoxy-6-nitro-1H-indole waste streams.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the quantitative and qualitative properties of the material being handled. The table below summarizes the core data required for risk assessment[1].

PropertyData
Chemical Name 3-Methoxy-6-nitro-1H-indole
CAS Number 354807-14-0
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritant, Potential Skin Sensitizer, Environmental Hazard

Pre-Operational Handling & PPE Protocol

To establish a self-validating safety system, every operational choice must be grounded in chemical causality.

  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Biological Safety Cabinet or a standard chemical fume hood with a verified face velocity of 80-100 fpm.

    • Causality: Powders of nitroaromatics are easily aerosolized and pose an immediate inhalation hazard. The fume hood's negative pressure prevents systemic absorption via the respiratory tract.

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves (minimum 4 mil thickness, double-gloving recommended), tightly sealed safety goggles, and a flame-resistant lab coat.

    • Causality: The nitro group enhances the lipophilicity of the indole core, significantly increasing the risk of dermal absorption and skin sensitization upon contact.

Step-by-Step Disposal Methodology

The overriding principle governing prudent laboratory waste management is that no experiment should begin unless a complete disposal plan has been formulated[2]. Follow these sequential phases to process 3-methoxy-6-nitro-1H-indole waste.

Phase 1: Source Segregation & Compatibility Verification

Methodology:

  • Identify the physical state of the generated waste (e.g., pure solid powder, dissolved in an organic solvent, or contaminated consumables like pipette tips).

  • For liquid solutions, determine the exact solvent class (halogenated vs. non-halogenated).

  • Verify that no strong reducing agents or concentrated alkalis are present in the designated waste stream.

Causality: Nitroaromatics can undergo dangerous exothermic decomposition if mixed with incompatible waste streams. Furthermore, segregating halogenated solvents (e.g., dichloromethane) from non-halogenated solvents (e.g., ethyl acetate) is critical; mixing them significantly increases institutional disposal costs and can lead to the generation of highly toxic emissions (such as dioxins) during the incineration process[2].

Phase 2: Containerization & Headspace Management

Methodology:

  • Transfer liquid waste into a compatible High-Density Polyethylene (HDPE) carboy using a dedicated, wide-mouth funnel to prevent spills.

  • For solid waste, place contaminated materials into a heavy-duty polyethylene bag housed within a rigid, sealable solid waste receptacle.

  • Cap the liquid container immediately after transfer. Crucial Verification: Ensure the container is never filled beyond 80% of its total volume.

Causality: HDPE provides superior chemical resistance to organic solvents compared to standard plastics, preventing leaching or container degradation over time. Leaving 20% headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing pressure buildup and catastrophic container rupture[2].

Phase 3: Satellite Accumulation & Labeling

Methodology:

  • Affix a standardized institutional "Hazardous Waste" label to the container immediately upon adding the first drop of waste.

  • Explicitly write "3-methoxy-6-nitro-1H-indole" and the specific solvent composition on the label. Do not use chemical structures, formulas, or abbreviations.

  • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, utilizing secondary containment (e.g., a chemically resistant spill tray).

Causality: Immediate and explicit labeling prevents the generation of "unknown waste," which poses severe risks to downstream waste handlers and requires costly analytical testing to identify. Secondary containment ensures that if the primary vessel fails, the hazardous material is captured before contaminating the laboratory environment[2].

Phase 4: Institutional Transfer & Final Destruction

Methodology:

  • Monitor the SAA regularly. Once the container reaches the 80% fill mark or hits the institutional time limit (typically 90 days), initiate a waste pickup request with your Environmental Health and Safety (EHS) department.

  • EHS will transport the waste to a central accumulation area for eventual high-temperature incineration by a licensed hazardous waste contractor.

Causality: Final disposal must be conducted via high-temperature incineration rather than landfilling. Incineration at elevated temperatures ensures the complete thermal destruction of the nitroaromatic ring, preventing persistent soil or aquatic contamination[2].

Emergency Protocol: Spill Response and Decontamination

Methodology:

  • In the event of a powder spill, do not dry sweep .

  • Gently cover the powder with absorbent materials dampened with an appropriate solvent (e.g., isopropanol) to suppress dust generation.

  • Wipe the area from the perimeter inward to prevent spreading the contamination.

  • Place all used absorbent materials into the solid hazardous waste container.

Causality: Dry sweeping nitroaromatic powders can aerosolize the particles, creating an immediate inhalation hazard and increasing the risk of widespread surface contamination. Dampening the powder reduces its mobility and allows for safe, localized cleanup.

Waste Disposal Workflow Visualization

DisposalWorkflow Start 3-Methoxy-6-nitro-1H-indole Waste Generation Solid Solid Waste Stream (Powders, PPE, Vials) Start->Solid Liquid Liquid Waste Stream (Reaction Solvents) Start->Liquid SolidCont Compatible Solid Waste Receptacle Solid->SolidCont Segregate LiquidCont Halogenated or Non-Halogenated Liquid Carboy Liquid->LiquidCont Segregate Labeling Apply Institutional Hazardous Waste Label SolidCont->Labeling LiquidCont->Labeling EHS Transfer to EHS for Licensed Incineration Labeling->EHS Accumulation Limit Reached

Workflow for the segregation and institutional disposal of 3-methoxy-6-nitro-1H-indole waste.

References

  • Title: Management of Waste - Prudent Practices in the Laboratory | Source: NCBI Bookshelf, National Institutes of Health | URL:[Link]

Sources

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